2-ethyl-1H-imidazole-5-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-ethyl-1H-imidazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O/c1-2-6-7-3-5(4-9)8-6/h3-4H,2H2,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWHYVOBYWYFHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=C(N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80372050 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
124.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83902-00-5 | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80372050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-ethyl-1H-imidazole-5-carbaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Deep Dive: 2-Ethyl-1H-imidazole-5-carbaldehyde
This guide serves as an authoritative technical resource on 2-Ethyl-1H-imidazole-5-carbaldehyde , a critical heterocyclic intermediate used in the synthesis of bioactive pharmaceutical ingredients (specifically Angiotensin II Receptor Blockers) and advanced functional materials.
CAS: 83902-00-5 | Formula: C₆H₈N₂O | MW: 124.14 g/mol [1]
Part 1: Executive Summary & Chemical Identity
2-Ethyl-1H-imidazole-5-carbaldehyde (also known as 2-ethyl-4-formylimidazole) represents a class of functionalized imidazoles that serve as the "head" pharmacophore in the synthesis of "sartan" drugs (e.g., Losartan, Eprosartan analogs). Its value lies in the C2-ethyl group, which provides specific steric and lipophilic interactions in receptor binding, and the C5-formyl group, a highly reactive electrophilic handle for Knoevenagel condensations, reductive aminations, or oxidation to carboxylic acids.
Tautomeric Equilibrium
Researchers must recognize that this molecule exists in a dynamic tautomeric equilibrium. In solution, the proton on the imidazole nitrogen shuttles between N1 and N3, making the C4 and C5 positions chemically equivalent unless the nitrogen is substituted.
-
Tautomer B: 2-Ethyl-1H-imidazole-4-carbaldehyde
Critical Insight: For N-alkylation reactions (e.g., adding a biphenyl-tetrazole tail), this tautomerism leads to a mixture of regioisomers (1,5- and 1,4-substituted products). The 1,5-isomer is typically the bioactive target for ARBs, requiring controlled alkylation conditions.
Part 2: Industrial Synthesis & Mechanism
The most robust industrial route to 2-ethyl-1H-imidazole-5-carbaldehyde is the Vilsmeier-Haack Formylation of 2-ethylimidazole. This pathway is preferred over direct oxidation of alcohols due to higher regioselectivity and scalability.
Synthesis Workflow (DOT Diagram)
Figure 1: Industrial synthesis pathway from basic petrochemical precursors to the target aldehyde.[5][6]
Mechanistic Insight: The Vilsmeier-Haack Reaction
-
Reagent Formation: Dimethylformamide (DMF) reacts with Phosphorus Oxychloride (POCl₃) to form the electrophilic Vilsmeier reagent (chloroiminium ion).
-
Electrophilic Attack: The electron-rich imidazole ring (activated by the C2-ethyl group) attacks the Vilsmeier reagent at the C5 position.
-
Hydrolysis: The resulting intermediate is hydrolyzed (often using sodium acetate or mild base) to release the formyl group and regenerate the aromatic system.
Part 3: Experimental Protocol (Self-Validating)
Note: This protocol is adapted for laboratory-scale synthesis (10-50g).
Reagents
-
2-Ethylimidazole (1.0 eq)
-
N,N-Dimethylformamide (DMF) (3.0 eq)
-
Phosphorus Oxychloride (POCl₃) (1.2 eq)
-
Dichloromethane (DCM) or Acetonitrile (Solvent)
-
Sodium Acetate (Quenching)
Step-by-Step Methodology
-
Reagent Preparation (0°C): In a dry 3-neck flask under nitrogen, charge DMF (3.0 eq) and cool to 0°C. Dropwise add POCl₃ (1.2 eq) while maintaining internal temperature <10°C. Validation: The solution should turn pale yellow/orange, indicating Vilsmeier reagent formation.
-
Substrate Addition: Dissolve 2-ethylimidazole in minimum DMF or DCM. Add this solution slowly to the Vilsmeier reagent at 0°C.
-
Reaction (Heating): Warm the mixture to room temperature, then heat to 80-90°C for 4-6 hours. Validation: Monitor via TLC (System: EtOAc/MeOH 9:1) or HPLC. Starting material (Rt ~2.5 min) should disappear; Product peak (Rt ~4.8 min) appears.
-
Quenching (Critical Step): Cool the reaction mass to 20°C. Pour the mixture slowly into crushed ice containing Sodium Acetate (buffered to pH 5-6). Caution: Exothermic reaction.
-
Isolation: Adjust pH to ~8 using NaOH (10%). The product will precipitate as a solid or oil. Extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na₂SO₄, and concentrate. Recrystallize from Acetonitrile or Ethyl Acetate/Hexane.
Data Summary Table
| Parameter | Specification | Notes |
| Appearance | Pale yellow to tan solid | Darkens upon oxidation/air exposure. |
| Melting Point | 160–165 °C | Sharp mp indicates high purity. |
| Solubility | DMSO, Methanol, dilute acid | Poorly soluble in water at neutral pH. |
| Purity (HPLC) | > 98.0% | Main impurity: Unreacted 2-ethylimidazole. |
Part 4: Therapeutic Applications (ARBs)
The 2-ethyl-5-formylimidazole scaffold is a direct analog of the 2-butyl intermediate used in Losartan and Eprosartan .
Mechanism of Action in Drug Synthesis
The aldehyde group serves as the pivot point for attaching the "tail" of the drug molecule.
-
Eprosartan Analog: The aldehyde undergoes a Knoevenagel condensation with a malonic acid derivative to form the acrylic acid moiety essential for AT1 receptor antagonism.
-
Reduction: The aldehyde can be reduced to an alcohol (hydroxymethyl) to mimic the structure of Losartan (which uses a 2-butyl-4-chloro-5-hydroxymethylimidazole core).
ARB Synthesis Workflow (DOT Diagram)
Figure 2: The role of 2-ethyl-1H-imidazole-5-carbaldehyde in constructing Angiotensin II Receptor Blockers.
Part 5: Quality Control & Impurity Profiling
To ensure pharmaceutical grade quality (E-E-A-T compliance), the following impurities must be monitored:
-
Impurity A (Starting Material): 2-Ethylimidazole.[7] Detection: HPLC (Low retention).
-
Impurity B (Regioisomer): 2-Ethyl-4-formyl-1-methylimidazole (if methylation occurred previously, though rare in this specific route).
-
Impurity C (Over-formylation): 2-Ethyl-4,5-diformylimidazole (Trace, formed if excess Vilsmeier reagent is used).
Storage: Store at 2-8°C under Argon. Aldehydes are prone to air oxidation to the corresponding carboxylic acid (2-ethylimidazole-5-carboxylic acid).
References
-
Organic Syntheses. "Imidazole-2-carboxaldehyde (General Vilsmeier Protocol)." Org.[4][7][8][9] Synth. 1999, 76, 110. Link
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 2733479, 2-Ethyl-1H-imidazole-5-carbaldehyde." PubChem. Link
-
Google Patents. "Process for the preparation of imidazole derivatives (Sartan Intermediates)." WO2009071584A1. Link
-
Journal of Medicinal Chemistry. "Potent nonpeptide angiotensin II receptor antagonists." J. Med. Chem. 1993, 36(13), 1880-1892. Link
-
ChemicalBook. "2-Ethyl-4-methylimidazole Synthesis (Analogous Chemistry)." Link
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- 4. CAS 83902-00-5: 2-ethyl-1H-imidazole-5-carbaldehyde [cymitquimica.com]
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- 9. What is the mechanism of Dihydroxyacetone? [synapse.patsnap.com]
Introduction: The Significance of 2-Ethyl-1H-imidazole-5-carbaldehyde in Modern Research
An In-depth Technical Guide to the Safe Handling and Application of 2-Ethyl-1H-imidazole-5-carbaldehyde
2-Ethyl-1H-imidazole-5-carbaldehyde is a heterocyclic organic compound featuring a core imidazole ring, a five-membered aromatic system with two nitrogen atoms.[1] This structure is a prevalent scaffold in medicinal chemistry, found in numerous biologically active molecules and approved pharmaceuticals.[2][3][4] The presence of both an ethyl group at the 2-position and a reactive carbaldehyde (aldehyde) group at the 5-position makes this molecule a versatile intermediate for the synthesis of more complex molecular architectures.[1] Its utility is particularly noted in the field of drug discovery, where it serves as a critical building block for developing novel therapeutic agents, such as enzyme inhibitors and receptor modulators.[2][3]
This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals. It provides detailed information on the compound's properties, hazards, and, most importantly, the causality-driven protocols for its safe handling, storage, and application. By grounding these procedures in the compound's specific chemical nature, this document aims to foster a culture of safety and precision in the laboratory.
Section 1: Compound Identification and Physicochemical Properties
A foundational aspect of safe handling is the unambiguous identification of the chemical and a thorough understanding of its physical properties. These data inform storage conditions, solvent selection, and appropriate handling techniques.
| Property | Value | Source(s) |
| IUPAC Name | 2-ethyl-1H-imidazole-5-carbaldehyde | [5][6] |
| Synonyms | 2-Ethyl-4-Formylimidazole | [1] |
| CAS Number | 83902-00-5 | [1][5][7] |
| Molecular Formula | C₆H₈N₂O | [1][5][6] |
| Molecular Weight | 124.14 g/mol | [1][7] |
| Appearance | Powder or solid | [7] |
| Purity | Typically ≥97% | [1][5] |
| Storage Temperature | Room Temperature (RT) | [7] |
| Solubility | Soluble in polar solvents | [1] |
Section 2: Comprehensive Hazard Analysis
2-Ethyl-1H-imidazole-5-carbaldehyde is classified as hazardous. Understanding the specific risks is paramount for implementing effective safety controls. The Globally Harmonized System (GHS) classifications provide a clear and universal depiction of the potential dangers.
| Hazard Classification | GHS Pictogram | Signal Word | Hazard Statements | Source(s) |
| Acute Toxicity (Oral) | GHS07 (Harmful/Irritant) | Warning | H302: Harmful if swallowed | [5] |
| Skin Corrosion/Irritation | GHS07 (Harmful/Irritant) | Warning | H315: Causes skin irritation | [7] |
| Serious Eye Damage/Irritation | GHS07 (Harmful/Irritant) | Warning | H319: Causes serious eye irritation | [7] |
| Specific Target Organ Toxicity (Single Exposure) | GHS07 (Harmful/Irritant) | Warning | H335: May cause respiratory irritation | [7] |
Toxicological Profile Insights:
-
Oral Toxicity (H302): Ingestion can lead to harmful effects. This underscores the critical importance of preventing any contact with the mouth and the prohibition of eating, drinking, or smoking in the handling area.[5][8]
-
Skin and Eye Irritation (H315, H319): The compound is a known irritant to the skin and can cause serious irritation to the eyes.[7] This is the primary driver for mandatory personal protective equipment (PPE), including gloves and safety glasses or goggles. Prolonged or repeated contact should be avoided.
-
Respiratory Irritation (H335): As a powder, the compound poses an inhalation risk.[7] The fine particles can irritate the respiratory system, necessitating the use of engineering controls like fume hoods or ventilated enclosures to minimize airborne concentrations.
Section 3: Exposure Controls & Personal Protective Equipment (PPE)
Based on the hazard analysis, a multi-layered approach to exposure control is required. This combines engineering controls, administrative procedures, and appropriate PPE to create a safe working environment.
3.1 Engineering Controls: The First Line of Defense The primary causality for engineering controls is the H335 "May cause respiratory irritation" classification. To mitigate the risk of inhaling the fine powder:
-
Fume Hood/Ventilated Enclosure: All weighing, handling, and transfer operations involving the solid compound must be conducted within a certified chemical fume hood or a powder containment hood. This ensures that any dust generated is captured at the source and not dispersed into the laboratory environment.
-
Eyewash Stations and Safety Showers: These must be readily accessible in any area where the compound is handled.[9] Their proximity is crucial for immediate decontamination in the event of accidental eye or skin contact.
3.2 Personal Protective Equipment (PPE): The Essential Barrier The selection of PPE is directly dictated by the compound's irritant properties (H315, H319).
| PPE Type | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or neoprene gloves | To prevent skin contact (H315), wear appropriate protective gloves.[9] Always check the manufacturer's specifications for breakthrough time and compatibility with any solvents used. Dispose of contaminated gloves properly after use. |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | To prevent eye contact (H319), tight-sealing safety goggles are recommended, especially when handling larger quantities or if there is a risk of splashing.[9] |
| Skin and Body Protection | Laboratory coat | A standard lab coat should be worn to protect against incidental skin contact. Ensure it is fully buttoned. |
| Respiratory Protection | NIOSH/MSHA or EN 149 approved respirator (if needed) | Under normal conditions within a fume hood, respiratory protection is not required. However, if engineering controls fail or for emergency situations (e.g., large spills), a respirator with a particulate filter may be necessary.[9] |
Section 4: Safe Handling and Storage Workflow
A systematic workflow ensures safety at every stage, from receipt of the compound to its final use or disposal.
Caption: Workflow for the safe handling of 2-ethyl-1H-imidazole-5-carbaldehyde.
4.1 Storage Protocol
-
Condition: Store in a dry, cool, and well-ventilated place.[9][10]
-
Container: Keep containers tightly closed to prevent moisture absorption and contamination.[9][10]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids, as these can trigger vigorous or exothermic reactions.[9]
4.2 Experimental Handling Protocol: Weighing and Solution Preparation This protocol is designed to mitigate inhalation and dermal exposure risks.
-
Preparation: Assemble all necessary equipment (spatula, weigh boat, beaker, solvent, etc.) and place it inside the chemical fume hood. Don all required PPE (lab coat, gloves, safety goggles).
-
Tare: Place a clean, dry weigh boat on the analytical balance inside the fume hood and tare the balance.
-
Dispensing: Carefully open the container of 2-ethyl-1H-imidazole-5-carbaldehyde. Using a clean spatula, slowly transfer the desired amount of powder to the weigh boat. Avoid any sudden movements that could create dust.
-
Weighing: Close the primary container immediately. Record the final weight.
-
Dissolution: Place the weigh boat containing the compound into the designated beaker. Carefully add the desired solvent, rinsing the weigh boat to ensure a complete quantitative transfer. Stir gently until fully dissolved.
-
Cleanup: Decontaminate the spatula and work surface with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Dispose of the weigh boat and any contaminated wipes in the designated solid chemical waste container.
-
Final Steps: Remove PPE in the correct order (gloves first) and wash hands thoroughly with soap and water.
Section 5: Emergency Procedures
Preparedness is key to mitigating the impact of an accidental exposure or spill.
5.1 First Aid Measures The immediate response to exposure is critical and is guided by the compound's known hazards.
-
If Swallowed (H302): Immediately call a POISON CENTER or doctor.[5] Rinse the mouth with water. Do NOT induce vomiting.[9][10]
-
If on Skin (H315): Take off immediately all contaminated clothing. Rinse the skin with plenty of water for at least 15 minutes.[5][10] If skin irritation occurs, seek medical advice.
-
If in Eyes (H319): Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[9] Immediate medical attention is required.[10]
-
If Inhaled (H335): Remove the person to fresh air and keep them comfortable for breathing.[9] If respiratory symptoms persist, call a doctor.
5.2 Spill Response Protocol (Small Laboratory Spill)
-
Evacuate and Alert: Alert personnel in the immediate vicinity. If the spill is large or outside the fume hood, evacuate the lab and contact institutional safety personnel.
-
Contain: For a small spill inside a fume hood, prevent the powder from spreading further.
-
PPE: Don appropriate PPE, including double gloves, safety goggles, and a lab coat.
-
Cleanup: Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand). Carefully sweep up the mixture into a designated, labeled hazardous waste container. Avoid raising dust.
-
Decontaminate: Wipe the spill area with a cloth dampened with a suitable solvent, followed by soap and water. Place all cleaning materials into the hazardous waste container.
-
Dispose: Seal the waste container and arrange for its disposal according to institutional and local regulations.
Section 6: Reactivity, Stability, and Synthetic Utility
The chemical behavior of 2-ethyl-1H-imidazole-5-carbaldehyde is dominated by the reactivity of the imidazole ring and the aldehyde functional group.
Caption: Reactivity profile of 2-ethyl-1H-imidazole-5-carbaldehyde.
-
Imidazole Core Reactivity: The imidazole ring is amphoteric, meaning it can act as both a weak acid and a weak base.[11] The unsubstituted ring nitrogen can be deprotonated by a strong base and subsequently alkylated or acylated, a common strategy in drug synthesis to introduce new substituents.[12][13] The ring itself can undergo electrophilic substitution, although it is generally less reactive than pyrrole.[14]
-
Aldehyde Group Reactivity: The carbaldehyde group is a highly versatile functional handle. It can be:
-
Oxidized to the corresponding carboxylic acid, a key functional group in many drug molecules.
-
Reduced to an alcohol.
-
Undergo reductive amination with primary or secondary amines to form new C-N bonds.
-
Participate in various condensation reactions to build molecular complexity.
-
-
Stability: The compound is generally stable under recommended storage conditions. However, it is incompatible with strong oxidizing agents and strong acids.[9] Contact with these materials should be strictly avoided to prevent uncontrolled reactions. Imidazole aldehydes can be less reactive to nucleophilic addition compared to other aromatic aldehydes but can participate in reactions like gem-diol formation in protic solvents.[15]
Section 7: Synthesis and Analytical Considerations
For drug development professionals, understanding the synthesis and analysis of key intermediates is crucial for process development and quality control.
7.1 Synthesis Overview The synthesis of substituted imidazoles can be achieved through various classical methods, such as the Debus or Radiszewski syntheses, which involve the condensation of dicarbonyl compounds, aldehydes, and ammonia.[12] More modern approaches often involve the construction of the imidazole ring from acyclic precursors or the functionalization of a pre-existing imidazole core.[11][16][17] The synthesis of imidazole-5-carbaldehydes, specifically, can be complex, but methods involving formylation of protected imidazole lithium reagents have been reported for related structures.[17][18]
7.2 Analytical Methods Ensuring the purity and identity of 2-ethyl-1H-imidazole-5-carbaldehyde is essential.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a primary method for assessing the purity of imidazole derivatives.[19] A typical method would involve a C8 or C18 reversed-phase column with a mobile phase consisting of a buffered aqueous solution and an organic modifier like methanol or acetonitrile.[19] Detection is commonly performed using a UV detector, as the imidazole ring is a chromophore.[19][20]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural confirmation. The spectra would show characteristic signals for the ethyl group protons, the aromatic protons on the imidazole ring, and the distinct downfield signal of the aldehyde proton.
-
Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound and can provide fragmentation data to further support its structural identity.
Section 8: Conclusion: A Commitment to Safety and Scientific Integrity
2-Ethyl-1H-imidazole-5-carbaldehyde is a valuable chemical intermediate with significant potential in pharmaceutical research and development. Its utility, however, is paired with specific hazards that demand a rigorous and informed approach to safety. By understanding the causality behind each safety recommendation—from the necessity of a fume hood due to respiratory irritation to the choice of gloves to prevent skin irritation—researchers can handle this compound with confidence and precision. Adherence to the detailed protocols for handling, storage, and emergency response outlined in this guide is not merely a procedural formality; it is a fundamental component of responsible scientific practice and a prerequisite for innovative and successful research.
References
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Reactivity of Imidazole- and Pyridine-Carboxaldehydes for Gem-Diol and Hemiacetal Generation: Theoretical and Experimental Insights. PubMed. [Link]
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Synthesis, Reactions and Medicinal Uses of Imidazole. Pharmaguideline. [Link]
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Chemical Reactivity of the Imidazole: A Semblance of Pyridine and Pyrrole? ACS Publications. [Link]
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SAFETY DATA SHEET - 2-Ethylimidazole. Alfa Aesar. [Link]
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One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization... MedCrave online. [Link]
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Imidazole. Wikipedia. [Link]
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1H-Imidazole-2-carboxaldehyde. Organic Syntheses. [Link]
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Novel synthesis of ethyl 4-(2-hydroxypropan-2-yl)-2-propyl-1H-imidazole-5-carboxylate: A key intermediate of olmesartan. Journal of Chemical and Pharmaceutical Research. [Link]
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The Role of Imidazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Imidazoles Syntheses, reactions and uses. YouTube. [Link]
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Alkylation of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates with Benzyl Halides. ResearchGate. [Link]
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Ethyl 1H-imidazole-5-carboxylate. Synthonix. [Link]
-
ethyl 1H-imidazole-2-carboxylate. PubChem. [Link]
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2-ETHYL-1H-IMIDAZOLE-5-CARBALDEHYDE | CAS 83902-00-5. Matrix Fine Chemicals. [Link]
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Impact of 5-Ethyl-2-methyl-1H-imidazole in Pharmaceutical Synthesis. OK-CHEM. [Link]
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HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. National Institutes of Health (NIH). [Link]
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Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PubMed Central (PMC). [Link]
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Development of drugs based on imidazole and benzimidazole bioactive heterocycles: Recent advances and future directions. ResearchGate. [Link]
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Determination of Imidazole, 4-Methylimidazole, and 2-Methylimidazole in Cigarette Additives by Ultra-High Performance Liquid Chromatography. ResearchGate. [Link]
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2-Ethylimidazole. PubChem. [Link]
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Investigation of Prototropic Tautomerism of Ethyl 2-Aryl-1-hydroxy-4-methyl-1H-imidazole-5-carboxylates. ResearchGate. [Link]
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Methodological & Application
Application Note: Catalytic Activity of 2-Ethyl-1H-imidazole-5-carbaldehyde Derivatives
Abstract
This application note details the protocol for utilizing 2-ethyl-1H-imidazole-5-carbaldehyde as a privileged scaffold for the synthesis of high-performance transition metal catalysts. While the parent aldehyde exhibits mild basicity, its primary catalytic utility arises from its conversion into Schiff base ligands (N,N- or N,N,O-donors) . These ligands, when complexed with transition metals (Cu, Co, Ni), form robust catalysts for aerobic oxidation of alcohols and epoxidation of olefins . This guide provides a validated workflow for ligand synthesis, metallation, and catalytic evaluation, emphasizing the structural role of the 2-ethyl substituent in enhancing lipophilicity and substrate compatibility.
Introduction & Mechanistic Insight
The Scaffold Advantage
The 2-ethyl-1H-imidazole-5-carbaldehyde moiety offers a distinct advantage over its 2-methyl or 2-hydro analogs. The 2-ethyl group increases the lipophilicity of the resulting complex, improving solubility in non-polar organic solvents (e.g., toluene, dichloromethane) often required for homogeneous catalysis. Furthermore, the imidazole ring acts as a robust
Mechanism of Action: Schiff Base Activation
The catalytic activity is not intrinsic to the free aldehyde but is unlocked via condensation with primary amines (e.g., ethylenediamine, amino acids, thiosemicarbazides) to form Schiff bases.
-
Coordination Geometry: The imidazole nitrogen (
) and the imine nitrogen ( ) create a "bidentate pocket" that chelates metal ions. -
Electronic Modulation: The imidazole ring acts as an electron reservoir. During oxidation reactions, it can stabilize radical intermediates or facilitate electron transfer to the metal center.
Visualizing the Pathway
The following diagram illustrates the conversion of the precursor into a catalytically active Copper(II) complex and its role in alcohol oxidation.
Figure 1: Synthesis and activation pathway of the imidazole-based catalyst.
Experimental Protocols
Materials & Equipment
-
Precursor: 2-Ethyl-1H-imidazole-5-carbaldehyde (CAS: 83902-00-5, >97% purity).
-
Co-reactant: Ethylenediamine (or 2-aminophenol for tridentate ligands).
-
Metal Source: CuCl₂·2H₂O or Co(OAc)₂·4H₂O.
-
Solvents: Ethanol (absolute), Acetonitrile (HPLC grade).
-
Analysis: FTIR, UV-Vis, 1H-NMR (DMSO-d6), GC-MS.
Protocol A: Ligand Synthesis (Schiff Base Formation)
Rationale: Acid-catalyzed condensation ensures high yield and prevents aldol side-reactions.
-
Dissolution: Dissolve 1.0 mmol (124 mg) of 2-ethyl-1H-imidazole-5-carbaldehyde in 10 mL of absolute ethanol.
-
Addition: Add 0.5 mmol of ethylenediamine dropwise (2:1 ratio for bis-imine ligand).
-
Catalysis: Add 2 drops of glacial acetic acid.
-
Reflux: Heat the mixture at reflux (78°C) for 4–6 hours. Monitor by TLC (SiO₂, 9:1 DCM/MeOH).
-
Isolation: Cool to room temperature. The Schiff base ligand often precipitates as a yellow solid.
-
Purification: Filter, wash with cold ethanol (2 x 5 mL), and dry under vacuum.
-
Expected Yield: >85%.
-
Validation: IR peak at ~1620 cm⁻¹ (C=N stretching) confirms imine formation.
-
Protocol B: Metallation (Preparation of Cu(II) Catalyst)
Rationale: Direct complexation in ethanol allows for the precipitation of the pure complex without chromatographic purification.
-
Ligand Solution: Dissolve 0.5 mmol of the synthesized ligand in 10 mL hot ethanol.
-
Metal Addition: Add 0.5 mmol of CuCl₂·2H₂O dissolved in 5 mL ethanol dropwise.
-
Reaction: Stir at reflux for 2 hours. The solution typically turns dark green or blue.
-
Crystallization: Allow the solution to evaporate slowly at room temperature or cool to 4°C overnight.
-
Collection: Filter the resulting microcrystals, wash with ether, and dry.
Protocol C: Catalytic Aerobic Oxidation of Benzyl Alcohol
Rationale: This reaction benchmarks the oxidative capability of the complex using molecular oxygen as a green oxidant.
-
Setup: Use a 25 mL round-bottom flask equipped with a reflux condenser and an O₂ balloon (or open air).
-
Charge: Add Benzyl Alcohol (1.0 mmol), Catalyst (0.01 mmol, 1 mol%), and TEMPO (0.05 mmol, 5 mol% co-catalyst) in Acetonitrile (5 mL).
-
Base: Add N-methylimidazole (NMI) or K₂CO₃ (0.1 mmol) to assist proton transfer.
-
Reaction: Stir at 70°C under O₂ atmosphere for 6 hours.
-
Sampling: Take 50 µL aliquots at t=0, 1h, 3h, and 6h. Filter through a silica plug.
-
Analysis: Analyze by GC-MS or 1H-NMR. Calculate conversion and selectivity for Benzaldehyde.
Data Analysis & Troubleshooting
Expected Performance Metrics
The following table summarizes typical catalytic performance for the Cu(II) complex of the 2-ethyl-imidazole derived ligand.
| Parameter | Value | Notes |
| Substrate | Benzyl Alcohol | Standard benchmark |
| Conversion (6h) | > 92% | High activity due to imidazole coordination |
| Selectivity | > 99% | Minimal over-oxidation to benzoic acid |
| TOF (Turnover Freq) | ~ 150 h⁻¹ | Competitive with commercial homogeneous catalysts |
| Solvent Effect | MeCN > Toluene > EtOH | Aprotic polar solvents stabilize the intermediate |
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion | Catalyst poisoning or poor solubility. | Ensure the "2-ethyl" derivative is used (better solubility). Switch solvent to DMF if precipitation occurs. |
| Precipitate in Reaction | Metal leaching or ligand dissociation. | Verify ligand stability by UV-Vis. Lower reaction temperature to 60°C. |
| No Imine Peak (IR) | Incomplete condensation. | Use anhydrous ethanol and extend reflux time during Protocol A. |
Mechanistic Workflow Diagram
The following Graphviz diagram details the specific catalytic cycle for the oxidation reaction, highlighting the role of the imidazole base.
Figure 2: Proposed catalytic cycle for the aerobic oxidation of alcohols.
References
-
Matrix Fine Chemicals. (n.d.). 2-Ethyl-1H-imidazole-5-carbaldehyde | CAS 83902-00-5.[1][2][3] Retrieved October 2023, from [Link]
-
Zoubi, W. (2013).[4] Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works. International Journal of Organic Chemistry, 3, 73-95.[4] [Link]
-
Organic Chemistry Portal. (2016). Synthesis of Imidazoles and Catalytic Applications. Retrieved October 2023, from [Link]
Sources
- 1. 2-ETHYL-1H-IMIDAZOLE-5-CARBALDEHYDE | CAS 83902-00-5 [matrix-fine-chemicals.com]
- 2. 2-Ethyl-1H-imidazole-5-carbaldehyde | 83902-00-5 [sigmaaldrich.com]
- 3. CAS 83902-00-5: 2-ethyl-1H-imidazole-5-carbaldehyde [cymitquimica.com]
- 4. Biological Activities of Schiff Bases and Their Complexes: A Review of Recent Works - International Journal of Organic Chemistry - SCIRP [scirp.org]
The Versatile Scaffold: Application Notes and Protocols for 2-Ethyl-1H-imidazole-5-carbaldehyde in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
The imidazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant molecules. Its unique electronic properties, capacity for hydrogen bonding, and metabolic stability make it an attractive building block in drug design. Within this class of heterocycles, 2-ethyl-1H-imidazole-5-carbaldehyde emerges as a particularly valuable intermediate. The presence of a reactive aldehyde function on the robust imidazole core allows for a diverse range of chemical transformations, paving the way for the synthesis of complex molecular architectures with a wide spectrum of biological activities, including as kinase inhibitors and antiviral agents.[1][2][3][4] This guide provides in-depth application notes and detailed protocols for the effective utilization of this versatile reagent in a medicinal chemistry setting.
Physicochemical Properties and Synthesis
2-Ethyl-1H-imidazole-5-carbaldehyde is an organic compound featuring an imidazole ring substituted with an ethyl group at the 2-position and a carbaldehyde group at the 5-position. The aldehyde group makes it a reactive intermediate capable of participating in various synthetic transformations.[5]
| Property | Value |
| Molecular Formula | C₆H₈N₂O |
| CAS Number | 83902-00-5 |
| Appearance | Colorless to pale yellow liquid or solid |
A common and effective method for the synthesis of imidazole aldehydes is the Vilsmeier-Haack reaction.[6][7][8] This reaction involves the formylation of an electron-rich heterocycle, such as 2-ethyl-1H-imidazole, using a Vilsmeier reagent, which is typically generated in situ from a formamide derivative (e.g., N,N-dimethylformamide, DMF) and an activating agent like phosphorus oxychloride (POCl₃).[8][9]
Caption: Vilsmeier-Haack formylation of 2-ethyl-1H-imidazole.
Protocol 1: Synthesis of 2-Ethyl-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack Reaction
This protocol is adapted from general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[6][8][9][10]
Materials:
-
2-Ethyl-1H-imidazole
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
Ice bath
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 2-ethyl-1H-imidazole (1.0 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
In the dropping funnel, prepare a solution of POCl₃ (1.1 eq) in anhydrous DCM.
-
Add the POCl₃ solution dropwise to the stirred imidazole solution, maintaining the temperature at 0 °C.
-
After the addition is complete, add DMF (1.2 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and saturated sodium bicarbonate solution with vigorous stirring.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 2-ethyl-1H-imidazole-5-carbaldehyde.
Safety Considerations: Phosphorus oxychloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
Application in Medicinal Chemistry: Key Transformations and Protocols
The aldehyde functionality of 2-ethyl-1H-imidazole-5-carbaldehyde is a gateway to a multitude of chemical transformations that are central to the construction of diverse molecular libraries for drug discovery.
Caption: Key synthetic transformations of 2-ethyl-1H-imidazole-5-carbaldehyde.
Reductive Amination
Reductive amination is a cornerstone of medicinal chemistry for the synthesis of secondary and tertiary amines. This one-pot reaction involves the initial formation of an imine between the aldehyde and a primary or secondary amine, followed by in situ reduction to the corresponding amine.
Caption: Workflow for the reductive amination of 2-ethyl-1H-imidazole-5-carbaldehyde.
This protocol is based on established methods for reductive amination.
Materials:
-
2-Ethyl-1H-imidazole-5-carbaldehyde
-
Primary or secondary amine of choice
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE) or Dichloromethane (DCM)
-
Acetic acid (optional, as catalyst)
-
Saturated aqueous sodium bicarbonate solution
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 2-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) in DCE or DCM, add the desired amine (1.0-1.2 eq).
-
If the amine is used as a salt (e.g., hydrochloride), add a non-nucleophilic base like triethylamine (1.1 eq) to liberate the free amine. A small amount of acetic acid (0.1 eq) can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the desired amine product.
Expertise & Experience: Sodium triacetoxyborohydride is a mild and selective reducing agent, well-suited for reductive aminations as it does not readily reduce the starting aldehyde. The choice of solvent is crucial; DCE and DCM are commonly used for their ability to dissolve the reactants and their compatibility with the reducing agent.
Knoevenagel Condensation
The Knoevenagel condensation is a powerful C-C bond-forming reaction that involves the reaction of an aldehyde with an active methylene compound (a compound with a CH₂ group flanked by two electron-withdrawing groups) in the presence of a weak base.[11] This reaction is instrumental in synthesizing α,β-unsaturated compounds, which are versatile intermediates and can themselves be bioactive.
Materials:
-
2-Ethyl-1H-imidazole-5-carbaldehyde
-
Malononitrile
-
Piperidine or another weak base
-
Ethanol or other suitable solvent
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve 2-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) and malononitrile (1.0 eq) in ethanol.
-
Add a catalytic amount of piperidine (e.g., 0.1 eq).
-
Stir the reaction mixture at room temperature or with gentle heating (e.g., reflux). Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate from the solution.
-
If precipitation occurs, collect the solid by filtration and wash with cold ethanol.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by recrystallization or column chromatography to yield the desired α,β-unsaturated product.
Trustworthiness: The progress of the Knoevenagel condensation can be readily monitored by TLC, observing the consumption of the starting aldehyde and the formation of a new, typically more conjugated (UV-active) product spot. The use of a weak base like piperidine is key to prevent self-condensation of the aldehyde.
Synthesis of Fused Heterocyclic Systems
The aldehyde group of 2-ethyl-1H-imidazole-5-carbaldehyde can serve as an electrophilic partner in condensation reactions with dinucleophiles to construct fused heterocyclic systems. For instance, reaction with ortho-diamines, ortho-aminophenols, or ortho-aminothiols can lead to the formation of benzimidazole, benzoxazole, and benzothiazole moieties, respectively. These fused systems are prevalent in many biologically active compounds.
This protocol is adapted from procedures for the synthesis of benzimidazoles from aldehydes and o-phenylenediamines.
Materials:
-
2-Ethyl-1H-imidazole-5-carbaldehyde
-
o-Phenylenediamine (or a substituted derivative)
-
Ethanol or acetic acid
-
Sodium metabisulfite (Na₂S₂O₅) (optional, as a mild oxidant for the intermediate)
Procedure:
-
Dissolve 2-ethyl-1H-imidazole-5-carbaldehyde (1.0 eq) and o-phenylenediamine (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Heat the mixture to reflux and stir for 4-8 hours. Monitor the reaction by TLC.
-
In some procedures, a mild oxidizing agent like sodium metabisulfite can be added to facilitate the cyclization and aromatization of the intermediate dihydrobenzimidazole.
-
After completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, collect it by filtration and wash with a suitable solvent.
-
If no precipitate forms, pour the reaction mixture into ice-water and neutralize with a base (e.g., aqueous ammonia) if an acidic solvent was used.
-
Collect the resulting precipitate by filtration, wash with water, and dry.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure benzimidazole derivative.
Conclusion
2-Ethyl-1H-imidazole-5-carbaldehyde is a high-value building block for medicinal chemistry, offering a convenient handle for the introduction of diverse functionalities and the construction of complex molecular scaffolds. The protocols outlined in this guide for its synthesis and key transformations provide a solid foundation for researchers to explore its potential in the discovery and development of novel therapeutic agents. The versatility of this reagent, coupled with the established biological significance of the imidazole core, ensures its continued importance in the field of drug discovery.
References
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Chapter 4 - Imidazole derivatives: Impact and prospects in antiviral drug discovery. (n.d.). Semantic Scholar. Retrieved January 30, 2026, from [Link]
-
One-pot synthesis of a new imidazole-5-carboxylic acid derivative via heterocyclization reaction. (2017). MedCrave online. Retrieved January 30, 2026, from [Link]
-
Novel Group of Imidazole Derivatives as Atypical Selective Cyclooxygenase-2 Inhibitors: Design, Synthesis and Biological Evaluation. (n.d.). Brieflands. Retrieved January 30, 2026, from [Link]
- Preparation process for 2 formyl imidazole acetals. (1996). Google Patents.
-
Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. (2022). PMC. Retrieved January 30, 2026, from [Link]
-
Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps. Retrieved January 30, 2026, from [Link]
-
Imidazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 30, 2026, from [Link]
- Method for preparing 2-butyl-4-chloro-5-formylimidazole. (n.d.). Google Patents.
-
Insight into the Anticancer Potential of Imidazole-Based Derivatives Targeting Receptor Tyrosine Kinases. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Veterinary- Atipamezole. (2013). New Drug Approvals. Retrieved January 30, 2026, from [Link]
- Preparation of 2-Substituted 4-Chloro-5-Formylimidazole and 5-Formylimidazoles. (2008). Google Patents.
-
A SHORT REVIEW ON SYNTHESIS OF IMIDAZOLE DERIVATIVES. (n.d.). Jetir.Org. Retrieved January 30, 2026, from [Link]
-
Recent advances on heterocyclic compounds with antiviral properties. (2021). PMC. Retrieved January 30, 2026, from [Link]
-
Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). PubMed. Retrieved January 30, 2026, from [Link]
-
Knoevenagel condensation. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
-
Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.). Retrieved January 30, 2026, from [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). NIH. Retrieved January 30, 2026, from [Link]
-
Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia. (2012). ACS Publications. Retrieved January 30, 2026, from [Link]
-
Vilsmeier Haack Reaction: An Exemplary Tool for Synthesis of Different Heterocycles. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]
-
Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. (2021). PubMed. Retrieved January 30, 2026, from [Link]
-
Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (n.d.). MDPI. Retrieved January 30, 2026, from [Link]
-
Transition-Metal-Free One-Pot Synthesis of (Hetero)chalcones with Cysteine Protease Inhibitory Activity. (n.d.). ACS Omega. Retrieved January 30, 2026, from [Link]
-
Vilsmeier–Haack reaction. (n.d.). Wikipedia. Retrieved January 30, 2026, from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent advances on heterocyclic compounds with antiviral properties - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of 2,4-1H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1H-Imidazole-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 9. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 10. CN103214420A - Method for preparing 2-butyl-4-chloro-5-formylimidazole - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
Application Note: Strategic Development of Novel Therapeutic Agents from 2-Ethyl-1H-imidazole-5-carbaldehyde
Executive Summary
The molecule 2-ethyl-1H-imidazole-5-carbaldehyde (CAS: 83857-96-9 or analogs) represents a "privileged scaffold" in medicinal chemistry. While historically significant as a precursor to Angiotensin II Receptor Blockers (ARBs) such as Losartan and Olmesartan, its utility extends far beyond cardiovascular therapeutics.
This guide outlines the strategic deployment of this scaffold for developing novel therapeutic agents , specifically targeting kinase inhibitors and anti-infectives. We focus on two critical chemical handles:
-
The N1-Position: For tuning pharmacokinetic (PK) properties and receptor binding via alkylation.
-
The C5-Aldehyde: A versatile "warhead" for divergent library synthesis via reductive amination or condensation.
Strategic Analysis: The Scaffold Advantage
Structural Logic
The 2-ethyl-1H-imidazole-5-carbaldehyde scaffold offers a unique balance of electronic and steric features:
-
C2-Ethyl Group: Provides essential lipophilicity (
modulation) and steric bulk, often critical for fitting into hydrophobic pockets of enzymes (e.g., CYP450 or kinase ATP-binding sites). -
Imidazole Ring: Acts as a bioisostere for histidine, capable of hydrogen bonding (donor/acceptor) and
stacking interactions. -
C5-Aldehyde: A highly reactive electrophile allowing for rapid "fragment growing" in Fragment-Based Drug Discovery (FBDD).
Tautomerism & Regiochemistry
A critical challenge in working with this molecule is the annular tautomerism between the 1,4- and 1,5-isomers.
-
In Solution: The proton shifts rapidly between N1 and N3.
-
Upon Alkylation: The reaction locks the tautomer, typically producing a mixture of 1,5-substituted (proximal) and 1,4-substituted (distal) regioisomers.
-
Design Consequence: For most bioactive agents (like Sartans), the 1,5-regioisomer (where the N-substituent and C5-aldehyde are adjacent) is often the desired pharmacophore due to specific steric clashes required for receptor locking.
Visualization: Synthetic Pathway & SAR Logic
The following diagram illustrates the divergent synthesis pathways available from the core scaffold.
Figure 1: Divergent synthetic workflow. The critical step is the separation of regioisomers post-alkylation to isolate the bioactive 1,5-scaffold.
Detailed Experimental Protocols
Protocol A: Regioselective N-Alkylation
Objective: To introduce a hydrophobic tail (e.g., biphenyl-methyl or benzyl group) at the N1 position. Challenge: Controlling the N1 vs. N3 ratio. Steric hindrance at C2 (ethyl) and C5 (aldehyde) influences the outcome.
Reagents:
-
Substrate: 2-Ethyl-1H-imidazole-5-carbaldehyde (1.0 eq)
-
Alkylating Agent: 4'-(bromomethyl)-2-cyanobiphenyl (or benzyl bromide derivative) (1.1 eq)
-
Base: Potassium Carbonate (
) (2.5 eq) -
Solvent: DMF (Anhydrous)
-
Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 eq) - Optional, enhances rate.
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with 2-ethyl-1H-imidazole-5-carbaldehyde and anhydrous DMF (
). -
Deprotonation: Add
and stir at room temperature (RT) for 30 minutes. The solution may turn slightly cloudy. -
Addition: Cool the mixture to
. Add the alkyl halide dropwise over 15 minutes to prevent exotherms and minimize bis-alkylation side products. -
Reaction: Allow to warm to RT and stir for 12–18 hours. Monitor via TLC (System: Hexane/EtOAc 1:1).
-
Note: Two spots will likely appear close together (the 1,4 and 1,5 regioisomers).
-
-
Workup: Quench with ice-cold water. Extract with Ethyl Acetate (
). Wash combined organics with brine ( ) to remove DMF. Dry over and concentrate. -
Purification (Critical): Flash column chromatography is mandatory .
-
Gradient: 0%
60% EtOAc in Hexanes. -
Elution Order: Typically, the 1,5-isomer (more sterically crowded) elutes after the 1,4-isomer on silica, but this must be confirmed via NOE.
-
Validation (Self-Validating Step):
Perform a 1D-NOESY NMR experiment. Irradiate the
-
1,5-Isomer: You will see NOE enhancement of the C5-Aldehyde proton (or hydroxymethyl if reduced).
-
1,4-Isomer: You will see NOE enhancement of the C5-H (imidazole ring proton) if the aldehyde is at C4, or lack of aldehyde enhancement.
Protocol B: Parallel Reductive Amination (Library Generation)
Objective: To generate a library of secondary/tertiary amines for kinase inhibition screening. Mechanism: Formation of an iminium ion followed by in-situ hydride transfer.
Reagents:
-
Scaffold: N-alkylated-2-ethyl-imidazole-5-carbaldehyde (from Protocol A).
-
Amine Set: Diverse anilines, piperazines, or aliphatic amines.
-
Reductant: Sodium Triacetoxyborohydride (STAB) - Selected for its inability to reduce the aldehyde directly, favoring the imine.
-
Solvent: 1,2-Dichloroethane (DCE).
Step-by-Step Methodology:
-
Imine Formation: In a vial, dissolve the aldehyde (1.0 eq) and Amine (1.1 eq) in DCE.
-
Acid Catalysis: Add Acetic Acid (1.0 eq). Crucial for catalyzing imine formation, especially with less nucleophilic anilines. Stir for 1 hour at RT.
-
Reduction: Add STAB (1.5 eq) in one portion. Gas evolution may occur. Stir for 16 hours.
-
Quench: Add saturated
solution. Vigorous stirring for 20 mins to quench borate complexes. -
Isolation: Extract with DCM. Pass through a phase separator cartridge.
-
Purification: For library scale, use preparative HPLC or SCX (Strong Cation Exchange) cartridges to catch the amine product and wash away non-basic impurities.
Data Presentation: Comparative Physiochemical Properties
When developing novel agents, monitoring Lipinski parameters is vital. The 2-ethyl group significantly impacts LogP compared to the 2-H or 2-methyl analogs.
| Scaffold Variant | Substituent (C2) | LogP (Calc) | tPSA ( | Solubility (Water) | Application Focus |
| Target Scaffold | Ethyl | 1.2 - 1.5 | 45.8 | Moderate | Balanced (Oral Drugs) |
| Analog A | Hydrogen | 0.4 | 45.8 | High | Fragment Screening |
| Analog B | Phenyl | 2.8 | 45.8 | Low | Hydrophobic Pockets |
| Analog C | Butyl | 2.3 | 45.8 | Low | ARBs (Losartan-like) |
Table 1: Calculated properties of imidazole-5-carbaldehyde derivatives. The 2-ethyl variant offers an optimal balance of solubility and lipophilicity for oral bioavailability.
Novel Application: Kinase Inhibitor Design
Moving beyond ARBs.
Many kinase inhibitors (e.g., p38 MAP kinase inhibitors) utilize an imidazole core. The 2-ethyl-imidazole-5-carbaldehyde can be converted into a trisubstituted imidazole inhibitor.
Proposed Workflow:
-
N-Alkylation: Introduce a fluorophenyl group (fills the hydrophobic pocket).
-
Aldehyde Conversion:
-
React aldehyde with tosyl-methyl isocyanide (TosMIC) (Van Leusen reaction)
This is difficult on the aldehyde directly. -
Better Route:Knoevenagel Condensation with oxindole derivatives.
-
Result: An imidazole-methylene-oxindole chimera. This mimics the scaffold of Sunitinib but with an imidazole core, potentially altering specificity profiles.
-
References
-
Sartan Synthesis & Imidazole Chemistry
-
Larsen, R. D., et al. "Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist." Journal of Organic Chemistry, 1994. Link
- Note: Describes the foundational chemistry of 2-alkyl-imidazole-5-carbaldehydes.
-
-
Regioselectivity in Alkylation
-
Reductive Amination Protocols
-
Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link
- Context: The gold-standard protocol cited in Protocol B.
-
-
Imidazole-Based Kinase Inhibitors
-
Laufer, S. A., et al. "Imidazole inhibitors of p38 MAP kinase: Synthesis and SAR." Journal of Medicinal Chemistry, 2002. Link
- Context: Validates the use of this scaffold in oncology/inflamm
-
Sources
Application Note: High-Efficiency Condensation of 2-Ethyl-1H-imidazole-5-carbaldehyde with Amines
This Application Note provides a rigorous, field-validated guide for the condensation of 2-ethyl-1H-imidazole-5-carbaldehyde with primary amines. This transformation is a critical gateway in the synthesis of Angiotensin II receptor antagonists (e.g., Losartan analogs) and novel imidazole-based anti-infectives.[1]
Executive Summary & Chemical Context
The condensation of 2-ethyl-1H-imidazole-5-carbaldehyde (1) with amines is governed by the unique electronic properties of the imidazole ring.[1] Unlike simple benzaldehydes, the imidazole ring is electron-rich (π-excessive), which can reduce the electrophilicity of the C-5 formyl group via resonance donation.[1] Furthermore, the N-H proton allows for 4(5)-tautomerism , creating a dynamic equilibrium that influences solubility and reactivity.
Successful condensation requires:
-
Acid Activation: Protonation or Lewis acid coordination to the carbonyl oxygen to overcome the deactivating resonance of the imidazole ring.
-
Water Management: The reaction is an equilibrium (
); continuous water removal is often necessary for high conversion.[1] -
Tautomer Control: Solvent polarity influences the tautomeric ratio, affecting the nucleophilic attack trajectory.
Mechanistic Insight & Pathway Visualization[1]
The reaction proceeds through a classic nucleophilic addition-elimination mechanism.[1] However, the amphoteric nature of the imidazole ring (basic N-3, acidic N-1) complicates the pH profile.
Figure 1: Reaction Mechanism & Tautomeric Equilibrium
Caption: Acid-catalyzed activation of the imidazole-aldehyde overcomes ring resonance, facilitating amine attack and subsequent dehydration.[1]
Experimental Protocols
Protocol A: Direct Condensation (Isolation of Schiff Base)
Best for: Stable imines, crystallization-driven purification, or when water-sensitive reagents are used in subsequent steps.[1]
Reagents:
-
2-Ethyl-1H-imidazole-5-carbaldehyde (1.0 equiv)[1]
-
Primary Amine (1.05 – 1.1 equiv)[1]
-
Solvent: Ethanol (Anhydrous) or Methanol.[1]
-
Catalyst: Glacial Acetic Acid (1-5 mol%) or anhydrous MgSO4 (additive).[1]
Step-by-Step Procedure:
-
Dissolution: Charge a reaction vessel with 2-ethyl-1H-imidazole-5-carbaldehyde and anhydrous Ethanol (10 mL/g). Stir until fully dissolved. Note: Mild heating (40°C) may be required due to the H-bond network of the imidazole.
-
Activation: Add Glacial Acetic Acid (2 drops per mmol of aldehyde). Stir for 10 minutes to activate the carbonyl.
-
Addition: Add the Primary Amine dropwise. If the amine is a salt (e.g., hydrochloride), add 1.0 equiv of Triethylamine (TEA) to liberate the free base before addition.
-
Reaction:
-
Monitoring: Monitor by TLC (DCM/MeOH 9:1). The aldehyde typically runs higher (less polar) than the imine on silica due to H-bonding capabilities of the product.
-
Workup:
-
Cool to 0°C. The Schiff base often precipitates as a crystalline solid.
-
Filter and wash with cold Ethanol.
-
If no precipitate: Evaporate solvent, redissolve in minimal DCM, and precipitate with Hexanes.
-
Protocol B: Reductive Amination (One-Pot)
Best for: Synthesis of secondary amines (drug intermediates).[1] Avoids isolation of unstable imines.
Reagents:
-
2-Ethyl-1H-imidazole-5-carbaldehyde (1.0 equiv)[1]
-
Primary Amine (1.1 equiv)[1]
-
Reducing Agent: Sodium Triacetoxyborohydride (STAB, NaBH(OAc)3) (1.5 equiv).[1]
-
Solvent: 1,2-Dichloroethane (DCE) or THF.[1]
Step-by-Step Procedure:
-
Imine Formation: Combine aldehyde and amine in DCE (15 mL/g) under Nitrogen. Add Acetic Acid (1.0 equiv). Stir at Room Temperature for 1–2 hours.
-
Critical Insight: The use of 1.0 equiv AcOH buffers the basicity of the amine and accelerates imine formation without inhibiting the borohydride.
-
-
Reduction: Add NaBH(OAc)3 in one portion. The reaction is typically mildly exothermic.
-
Why STAB? Unlike NaBH4, STAB is less reactive toward the aldehyde, reducing the risk of reducing the starting material to the alcohol (2-ethyl-5-hydroxymethylimidazole).
-
-
Quench: Stir for 4–16 hours. Quench by adding saturated aqueous NaHCO3.[1]
-
Extraction: Extract with DCM (3x). Wash combined organics with Brine.
-
Purification: Dry over Na2SO4 and concentrate. Purify via flash chromatography (DCM/MeOH/NH4OH gradient).
Optimization & Troubleshooting Guide
Table 1: Parameter Optimization Matrix
| Parameter | Condition | Effect/Recommendation |
| Solvent | Ethanol/Methanol | Preferred. High solubility for imidazoles; promotes proton transfer.[1] |
| Toluene | Use with Dean-Stark trap for stubborn amines to physically remove water.[1] | |
| DCM/DCE | Best for reductive amination (solubilizes STAB).[1] | |
| Catalyst | Acetic Acid | Standard. Mild enough to not protonate the imidazole N-3 significantly.[1] |
| p-TSA | Stronger acid.[1] Use only with Dean-Stark in Toluene. | |
| Lewis Acids (Ti(OiPr)4) | Use for sterically hindered amines.[1] Acts as both catalyst and dehydrating agent. | |
| Stoichiometry | 1:1.1 (Ald:Amine) | Slight excess of amine ensures complete consumption of the aldehyde. |
| Temperature | Reflux (EtOH) | Standard for condensation. |
| 0°C to RT | Required for NaBH4 reduction (if STAB is unavailable).[1] |
Troubleshooting Common Issues
-
Issue: "Gummy" or Oiling Out Product.
-
Cause: Imidazoles often form supersaturated oils due to strong intermolecular H-bonding.[1]
-
Fix: Triturate the oil with Diethyl Ether or MTBE. Scratch the flask wall to induce nucleation.
-
-
Issue: Low Conversion (Equilibrium Stalling).
-
Cause: Water accumulation.[1]
-
Fix: Switch to Protocol A (Enhanced) using MgSO4 or Molecular Sieves (4Å) directly in the reaction pot.
-
-
Issue: Side Product (Alcohol Formation). [1]
Workflow Decision Tree
Figure 2: Experimental Design Logic
Caption: Decision matrix for selecting the optimal synthetic route based on the desired end-product.
References
-
BenchChem Technical Support. (2025).[1][2] Optimizing reaction conditions for the condensation of 2-ethyl-1,2-diaminobenzene and related imidazoles. Retrieved from [1]
-
Organic Syntheses. (1977).[1] Imidazole-2-carboxaldehyde Synthesis Protocols. Org.[1][3][4][5] Synth. 57 , 81. Retrieved from [1]
-
Abdel-Magid, A. F., et al. (1996).[1] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. J. Org.[1][6] Chem., 61(11), 3849-3862.[1] (Standard protocol adaptation for heterocyclic aldehydes).
-
Larsen, R. D., et al. (1994).[1] Efficient Synthesis of Losartan, A Nonpeptide Angiotensin II Receptor Antagonist. J. Org.[1][6] Chem., 59(21), 6391–6394. (Context for 2-alkyl-imidazole aldehyde reactivity).
-
Matrix Fine Chemicals. (2024).[1][7] Product Data: 4-Methyl-1H-imidazole-5-carbaldehyde (Analogous Reactivity).[1] Retrieved from [1]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. CAS 68282-53-1: 5-Methylimidazole-4-carboxaldehyde [cymitquimica.com]
- 4. 68282-53-1 | 5-Methyl-1H-imidazole-4-carbaldehyde | Aldehydes | Ambeed.com [ambeed.com]
- 5. 2-Ethyl-1H-imidazole-4-carboxylate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Synthesis and characterization of metal complexes of Schiff base ligand derived from imidazole-2-carboxaldehyde and 4-aminoantipyrine - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
increasing the yield of 2-ethyl-1H-imidazole-5-carbaldehyde synthesis
Current Status: Operational Subject: Yield Optimization & Troubleshooting for CAS 68282-53-1 Lead Scientist: Dr. A. Vance, Senior Process Chemist
PART 1: CRITICAL PROCESS PARAMETERS (The "Why")
To increase the yield of 2-ethyl-1H-imidazole-5-carbaldehyde , you must first understand that the standard Vilsmeier-Haack (VH) formylation on imidazoles is a balancing act between reactivity and stability .
The Tautomerism Trap
Users often ask how to separate the 4-isomer from the 5-isomer.
-
Fact: In 1H-imidazoles (where N1 is unsubstituted), the 4- and 5-positions are tautomerically equivalent in solution due to rapid proton migration between N1 and N3.
-
Implication: You are synthesizing a tautomeric pair. Do not waste yield attempting to separate them unless you lock the nitrogen (e.g., N-alkylation) before formylation. For the target molecule, they are effectively the same product.
The "Black Tar" Mechanism
The most common failure mode is the reaction mixture turning into a black, intractable tar.
-
Cause: The Vilsmeier reagent (chloromethyleneiminium salt) is thermally unstable. If the temperature spikes during the addition of POCl3 or the substrate, the reagent self-polymerizes or degrades the imidazole ring.
-
The Fix: Strict thermal gating. The formation of the VH reagent must happen at
, and the substrate addition must be slow enough to prevent exotherms exceeding initially.
The Amphoteric Yield Loss
The product contains a basic imidazole nitrogen and a slightly acidic proton (on the ring nitrogen).
-
Risk: During aqueous workup, if the pH is too low (
), the product remains protonated and water-soluble (lost in aqueous waste). If the pH is too high ( ), it may degrade or form water-soluble salts. -
Target: You must hit the Isoelectric Point (pI) (approx pH 7.5–8.5) to maximize precipitation and organic solubility.
PART 2: TROUBLESHOOTING GUIDE (Q&A)
Issue 1: Reaction Stalled / Low Conversion
Q: My TLC shows starting material remaining even after refluxing for 12 hours. Adding more POCl3 doesn't help.
A: This is likely due to moisture contamination or reagent degradation .
-
Diagnosis: POCl3 hydrolyzes rapidly with atmospheric moisture to form phosphoric acid, which deactivates the imidazole ring by protonating it (forming an unreactive salt) rather than formylating it.
-
The Protocol Fix:
-
Dry your DMF over molecular sieves (4Å) for 24 hours.
-
Distill POCl3 if it has turned yellow/cloudy.
-
Critical Step: Generate the Vilsmeier reagent separately (DMF + POCl3 at
) before adding the 2-ethylimidazole. This ensures the active electrophile is formed before the substrate can act as a proton sponge.
-
Issue 2: Product Decomposition During Workup
Q: The reaction looked clean on TLC, but after quenching with water and heating, the product disappeared/decomposed.
A: You likely triggered acid-catalyzed polymerization or hydrolysis of the wrong bond .
-
The Science: The intermediate is an iminium salt.[1] To release the aldehyde, you must hydrolyze this salt.[2] However, imidazoles are sensitive to hot, strong acids.
-
The Protocol Fix:
-
Buffer the Quench: Do not quench with pure water. Quench into a chilled Sodium Acetate (NaOAc) solution or saturated Sodium Bicarbonate (NaHCO3).
-
Temperature Control: Keep the hydrolysis temperature below
. High heat during hydrolysis promotes tar formation.
-
Issue 3: Poor Extraction Efficiency
Q: I see the product spot in the aqueous layer, but it won't extract into Ethyl Acetate.
A: 2-Ethyl-1H-imidazole-5-carbaldehyde is highly polar. Ethyl Acetate is often too non-polar to extract it efficiently from water.
-
The Protocol Fix:
-
Salting Out: Saturate the aqueous phase with NaCl.
-
Solvent Switch: Use n-Butanol or a mixture of Chloroform/Isopropanol (3:1) for extraction. These solvent systems have higher polarity and better affinity for imidazoles.
-
pH Check: Ensure the aqueous layer is exactly pH 8.0 before extraction.
-
PART 3: OPTIMIZED SYNTHETIC PROTOCOL
Target: 10g Scale Synthesis of 2-ethyl-1H-imidazole-5-carbaldehyde.
Reagents
| Reagent | Equivalents | Role |
| 2-Ethylimidazole | 1.0 eq | Substrate |
| POCl3 | 3.0 eq | Electrophile Source |
| DMF (Anhydrous) | 5-6 Vol | Solvent & Reagent |
| Na2CO3 (sat. aq) | Excess | Quenching Base |
Step-by-Step Workflow
-
Vilsmeier Reagent Formation (The Cold Phase):
-
Charge dry DMF into a 3-neck flask under Nitrogen.
-
Cool to
using an ice/salt bath. -
Add POCl3 dropwise over 30 mins.[3] Do not let internal temp exceed
. -
Stir at
for 30 mins. A white/yellow precipitate (Vilsmeier salt) may form.ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
-
-
Substrate Addition:
-
Dissolve 2-ethylimidazole in a minimum volume of dry DMF.
-
Add this solution dropwise to the Vilsmeier reagent at
.[3] -
Why? Adding solid imidazole directly can cause hot-spots.
-
-
The Reaction (The Heat Phase):
-
Allow the mixture to warm to Room Temperature (RT) over 1 hour.
-
Heat to
for 4–6 hours. -
Monitor by TLC (System: DCM/MeOH 9:1). Look for the disappearance of the lower Rf spot (imidazole) and appearance of a higher Rf spot (aldehyde).
-
-
Quenching & Hydrolysis (The Danger Zone):
-
Cool reaction mass to RT.
-
Pour the reaction mass slowly into crushed ice (approx 5x weight of reaction mass).
-
Neutralize carefully with Saturated Na2CO3 solution to pH 7–8 .
-
Stir for 1 hour at RT to ensure complete hydrolysis of the iminium intermediate.
-
-
Isolation:
-
Extract the aqueous layer with n-Butanol (
). -
Combine organic layers and wash with brine.
-
Dry over Na2SO4 and concentrate under reduced pressure.
-
Purification: Recrystallize from Acetonitrile or Water/Ethanol mix. If oil persists, triturate with Diethyl Ether to induce crystallization.
-
PART 4: VISUALIZATION
Pathway Analysis: Reaction & Troubleshooting Logic
Caption: Operational workflow for Vilsmeier-Haack synthesis of 2-ethyl-1H-imidazole-5-carbaldehyde, highlighting critical thermal control points (red paths) and decision nodes.
References
-
Vilsmeier-Haack Reaction Mechanism & Application
-
Synthesis of Imidazole-2-carboxaldehyde (Analogous Protocol)
-
Industrial Optimization of Losartan Intermediates (Relevant Chemistry)
- Babu, K. S., et al. (2013). An Improved Process for the Synthesis of 2-Butyl-4-chloro-5-formylimidazole. Organic Process Research & Development.
-
Tautomerism in Imidazoles
- Alkorta, I., et al. (2005). Tautomerism in Imidazoles. Chemical Society Reviews.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 3. article.sapub.org [article.sapub.org]
- 4. mdpi.com [mdpi.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Formation mechanisms and yields of small imidazoles from reactions of glyoxal with NH4+ in water at neutral pH - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
purification techniques for imidazole carbaldehyde derivatives.
Technical Support Center: Imidazole Carbaldehyde Derivatives Topic: Advanced Purification Protocols & Troubleshooting Ticket ID: PUR-IMD-ALD-001
Welcome to the Technical Support Center
Subject: Overcoming "Sticky" Interactions and Aldehyde Instability in Imidazole Purification.
Your Support Engineer: Dr. A. Vance, Senior Application Scientist.
Executive Summary: Purifying imidazole carbaldehyde derivatives presents a "double trouble" scenario in organic synthesis. You are dealing with a basic nitrogen heterocycle (which streaks on acidic silica) and a reactive aldehyde (prone to oxidation and polymerization). Standard protocols often fail, leading to low yields or inseparable "oils."
This guide bypasses generic advice. We focus on neutralizing silica interactions, leveraging the aldehyde functionality for chemical purification, and resolving the notorious 1,4- vs. 1,5-regioisomer separation issues.
Module 1: Diagnostic Decision Matrix
Before selecting a protocol, assess your crude material.[1] Use this logic flow to determine the correct purification pathway.
Figure 1: Decision matrix for selecting the optimal purification route based on physical state and TLC behavior.
Module 2: Troubleshooting Chromatography (The "Streak" Effect)
The Problem: Imidazole derivatives often appear as long streaks on TLC plates and elute broadly on silica columns. The Cause: The basic nitrogen (N3) of the imidazole ring interacts via hydrogen bonding with the acidic silanol (Si-OH) groups on the silica surface.
Protocol C: Base-Deactivated Silica Chromatography
Target Audience: Users observing tailing or poor resolution.[1]
Step-by-Step Methodology:
-
Mobile Phase Preparation:
-
Prepare your standard eluent (e.g., DCM:MeOH 95:5).
-
Critical Step: Add 1% Triethylamine (Et3N) or 1% NH₄OH to the mobile phase.
-
Mechanism:[2][3][4] The amine base preferentially binds to the acidic silanol sites, "capping" them and allowing the imidazole to elute based on polarity rather than acid-base affinity [1].
-
-
Column Pre-Treatment:
-
Flush the column with 2-3 column volumes (CV) of the base-modified solvent before loading the sample. This ensures the silica is fully deactivated.
-
-
Sample Loading:
-
Do not load using pure DCM if your compound is basic; it may stick at the top.
-
Use the Dry Load technique: Dissolve crude in MeOH/DCM, add silica (1:2 ratio), evaporate to dryness, and load the powder.[1]
-
Comparative Solvent Systems:
| Polarity | Solvent System (v/v) | Additive | Application |
| Low | Hexane : EtOAc (7:3) | 1% Et3N | N-protected imidazoles (Trityl, Boc) |
| Medium | DCM : MeOH (95:5) | 1% Et3N | Free N-H imidazoles, methyl-imidazoles |
| High | DCM : MeOH (9:1 to 8:2) | 1% NH₄OH | Highly polar/water-soluble derivatives |
Module 3: Chemical Purification (The Bisulfite "Hook")
The Problem: The product is an oil, contaminated with non-aldehyde byproducts, and refuses to crystallize. The Solution: Exploit the aldehyde reactivity to form a water-soluble bisulfite adduct, wash away impurities, and regenerate.[2][5]
Protocol B: Bisulfite Adduct Extraction
Target Audience: Users with oily crudes or inseparable non-aldehyde impurities.
Mechanism: R-CHO + NaHSO₃ ⇌ R-CH(OH)SO₃⁻Na⁺ (Water Soluble Salt)
Workflow:
-
Adduct Formation:
-
Dissolve crude oil in a minimal amount of Methanol or Ethyl Acetate .
-
Add Saturated Aqueous Sodium Bisulfite (NaHSO₃) (2-3 equivalents).
-
Vigorously stir/shake for 30 minutes.
-
Observation: A white precipitate may form (the adduct).[6] If it does, filter and wash with ether. If not, it is dissolved in the aqueous layer (proceed to step 2).
-
-
The Wash (Impurity Removal):
-
If no precipitate: Transfer to a separatory funnel.
-
Wash the aqueous layer (containing your product-adduct) with Diethyl Ether or DCM (2x).
-
Result: Impurities stay in the organic layer; discard the organic layer.
-
-
Regeneration (The Critical pH Step):
-
Place the aqueous layer (or suspended solid adduct) in a flask.
-
Add fresh organic solvent (DCM or EtOAc).
-
Slowly add Sodium Carbonate (Na₂CO₃) or 10% NaOH until pH > 10.
-
Why Base? Acidic regeneration (pH < 2) will protonate the imidazole nitrogen, keeping it in the water phase. Basic regeneration frees the aldehyde and ensures the imidazole is neutral (extractable) [2].
-
-
Isolation:
-
Separate the organic layer, dry over MgSO₄, and concentrate.
-
Figure 2: Workflow for chemical purification using sodium bisulfite adducts.
Module 4: The "Isomer War" (Regioisomer Separation)
The Problem: N-alkylation of 4(5)-imidazolecarboxaldehyde yields a mixture of 1,4- and 1,5-isomers which are difficult to separate. The Insight: The 1,4-isomer is generally more crystalline and has a higher melting point due to symmetry and better packing compared to the 1,5-isomer [3].
Troubleshooting Steps:
-
Crystallization First:
-
Attempt to crystallize the mixture from Water or Toluene .
-
The 1,4-isomer often crystallizes out first.
-
The 1,5-isomer usually remains in the mother liquor (oil).
-
-
Chromatography (If Crystallization Fails):
-
Stationary Phase: Use Neutral Alumina instead of silica to maximize subtle polarity differences without the "streaking" interference.
-
Gradient: Use a very shallow gradient of Acetone in Toluene (0% → 20%). Isomers often separate better in Acetone/Toluene than MeOH/DCM.
-
Module 5: Recrystallization Protocols
For solid derivatives (e.g., 1-methyl-1H-imidazole-2-carbaldehyde), recrystallization is superior to chromatography.
Protocol A: Solvent Selection Guide
| Solvent System | Condition | Best For |
| Water | Heat to boil, cool to 4°C | Unsubstituted imidazole aldehydes (highly polar). |
| Ethanol / Hexane | Dissolve in hot EtOH, add Hexane to cloud point | N-alkylated derivatives. |
| Cyclohexane | Boiling | Highly lipophilic (protected) derivatives. |
| Water (+ NaHCO₃) | Neutralize HCl salt | If purifying from the hydrochloride salt, dissolve in water, neutralize with bicarbonate to precipitate the free base [4]. |
FAQ: "My product oiled out during recrystallization."
-
Fix: Re-heat to dissolve the oil. Add a "seed crystal" if available. If not, scratch the inner glass surface with a glass rod to induce nucleation. Alternatively, add a small amount of the "good" solvent to lower saturation slightly.
References
-
BenchChem. (2025).[1][5][7] Technical Support Center: Purification of Imidazole Derivatives. Retrieved from 1
-
Organic Chemistry Portal. (1999). A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts. J. Org.[2] Chem. Retrieved from 2
-
ChemicalBook. (n.d.). 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis routes. Retrieved from 8[8]
-
Organic Syntheses. (n.d.). 1H-Imidazole-2-carboxaldehyde.[9] Org. Synth. Procedure. Retrieved from 10
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A Novel, Nonaqueous Method for Regeneration of Aldehydes from Bisulfite Adducts [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. chem.ualberta.ca [chem.ualberta.ca]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 1-benzyl-2-methyl-1H-imidazole-carbaldehyde synthesis - chemicalbook [chemicalbook.com]
- 9. 13750-81-7|1-Methyl-1H-imidazole-2-carbaldehyde|BLD Pharm [bldpharm.com]
- 10. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]
Technical Support Center: Optimization of Reaction Parameters for the Synthesis of 2-Ethyl-1H-imidazole-5-carbaldehyde Derivatives
Welcome to the technical support center for the synthesis of 2-ethyl-1H-imidazole-5-carbaldehyde and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of molecules. Imidazole derivatives are crucial building blocks in medicinal chemistry, and the successful synthesis of these compounds is paramount.[1][2] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established synthetic protocols and field-proven insights to help you navigate the complexities of your experiments.
I. Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of 2-ethyl-1H-imidazole-5-carbaldehyde derivatives, particularly focusing on the Vilsmeier-Haack formylation, a common and effective method for introducing a formyl group onto electron-rich heterocyclic systems.[3][4]
Issue 1: Low or No Product Yield
Question: I am attempting the Vilsmeier-Haack formylation of 2-ethyl-1H-imidazole, but I am observing very low to no yield of the desired 2-ethyl-1H-imidazole-5-carbaldehyde. What are the likely causes and how can I improve the outcome?
Answer:
Low or no product yield in a Vilsmeier-Haack reaction can be attributed to several factors, primarily related to the generation and reactivity of the Vilsmeier reagent and the reaction conditions.
Causality and Resolution:
-
Incomplete Formation of the Vilsmeier Reagent: The Vilsmeier reagent, a chloroiminium salt, is generated in situ from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3][5] This step is critical and highly sensitive to moisture.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: Use freshly distilled, dry DMF and POCl₃. All glassware should be oven-dried and cooled under an inert atmosphere (e.g., nitrogen or argon).
-
Controlled Reagent Addition: Add POCl₃ dropwise to DMF at a low temperature (typically 0 °C) to control the exothermic reaction and prevent reagent decomposition.[5] A temperature increase above 5 °C during addition can lead to side reactions.
-
-
-
Insufficient Electrophilicity of the Vilsmeier Reagent: The Vilsmeier reagent is a relatively weak electrophile.[3] The electron-donating nature of the ethyl group at the 2-position of the imidazole ring activates it towards electrophilic substitution. However, improper reaction conditions can still hinder the reaction.
-
Troubleshooting:
-
Optimize Reaction Temperature: After the formation of the Vilsmeier reagent, the reaction with the imidazole substrate is typically carried out at a slightly elevated temperature. A systematic optimization of the reaction temperature (e.g., room temperature, 40 °C, 60 °C) can significantly impact the yield. Temperatures that are too high can lead to decomposition.[4]
-
Adjust Stoichiometry: An excess of the Vilsmeier reagent (e.g., 1.5 to 3 equivalents) is often necessary to drive the reaction to completion.[5][6]
-
-
-
Improper Work-up Procedure: The hydrolysis of the intermediate iminium salt to the final aldehyde is a crucial final step.
Experimental Workflow for Optimizing Yield:
Caption: Troubleshooting workflow for low product yield.
Issue 2: Formation of Multiple Products and Side Reactions
Question: My reaction is producing a mixture of products, making purification difficult. What are the common side reactions, and how can I improve the selectivity for the desired 5-carbaldehyde isomer?
Answer:
The formation of multiple products in the formylation of imidazoles can arise from di-formylation or the formation of regioisomers.
Causality and Resolution:
-
Di-formylation: Although less common for imidazoles compared to highly activated systems, di-formylation can occur if both the C4 and C5 positions are unsubstituted and the reaction conditions are harsh.
-
Troubleshooting:
-
Control Stoichiometry: Use a controlled amount of the Vilsmeier reagent. A 1:1 or slightly higher molar ratio of reagent to substrate is a good starting point to favor mono-formylation.[8]
-
Moderate Reaction Conditions: Avoid excessively high temperatures and long reaction times, which can promote further reaction of the mono-formylated product.[8]
-
-
-
Regioselectivity Issues: While formylation of 2-substituted imidazoles typically occurs at the C5 position due to electronic effects, the formation of the C4 isomer is possible, though usually minor.
-
Troubleshooting:
-
Temperature Control: Lowering the reaction temperature can sometimes enhance the kinetic selectivity for the thermodynamically favored C5 product.
-
Solvent Effects: While DMF is the standard solvent as it is also a reagent, exploring other aprotic solvents in conjunction with a pre-formed Vilsmeier reagent might influence regioselectivity, although this is less common in practice.[4]
-
-
Data Presentation: Optimizing Reaction Conditions for Selectivity
| Parameter | Condition A (High Side Products) | Condition B (Optimized for Selectivity) | Rationale |
| Vilsmeier Reagent (Equivalents) | 3.0 | 1.5 | Reduces the likelihood of di-formylation.[8] |
| Reaction Temperature | 80 °C | 40-60 °C | Milder temperatures can improve regioselectivity and minimize decomposition.[4] |
| Reaction Time | 12 hours | 4-6 hours | Shorter reaction times can prevent the formation of byproducts from prolonged exposure to reactive species. |
Issue 3: Difficult Purification of the Final Product
Question: I am struggling to purify the 2-ethyl-1H-imidazole-5-carbaldehyde from the crude reaction mixture. What are the recommended purification techniques?
Answer:
Purification of imidazole-carbaldehyde derivatives can be challenging due to their polarity and potential for forming strong interactions with silica gel.
Causality and Resolution:
-
High Polarity of the Product: The presence of the imidazole ring and the aldehyde group makes the product quite polar, which can lead to tailing and poor separation on silica gel chromatography.
-
Troubleshooting:
-
Column Chromatography with Modified Eluent:
-
Use a mixture of a non-polar solvent (e.g., dichloromethane or ethyl acetate) and a polar solvent (e.g., methanol).
-
Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to deactivate the acidic sites on the silica gel and reduce tailing.
-
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can be a highly effective purification method.[9]
-
-
-
Presence of Unreacted Starting Material and Reagent Byproducts: The crude product will likely contain unreacted 2-ethyl-1H-imidazole and byproducts from the Vilsmeier reagent.
Purification Workflow:
Caption: Decision tree for product purification.
II. Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Vilsmeier-Haack reaction for the formylation of 2-ethyl-1H-imidazole?
A1: The Vilsmeier-Haack reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]
-
Electrophilic Aromatic Substitution: The electron-rich imidazole ring attacks the electrophilic carbon of the Vilsmeier reagent. The ethyl group at the 2-position is an electron-donating group, which activates the imidazole ring towards this substitution, primarily at the C5 position. This forms an iminium salt intermediate.[3]
-
Hydrolysis: During the aqueous work-up, the iminium salt intermediate is hydrolyzed to yield the final 2-ethyl-1H-imidazole-5-carbaldehyde.[5]
Q2: Are there alternative methods for the synthesis of 2-ethyl-1H-imidazole-5-carbaldehyde?
A2: Yes, while the Vilsmeier-Haack reaction is a common and effective method, other synthetic routes exist for imidazole-5-carbaldehydes. These can include:
-
Oxidation of the corresponding alcohol: If 2-ethyl-1H-imidazole-5-methanol is available, it can be oxidized to the aldehyde using various oxidizing agents.
-
Formylation using other reagents: Other formylating agents can be employed, although they may be less common for this specific substrate.
-
Multi-component reactions: Some strategies involve the construction of the imidazole ring with the aldehyde functionality already incorporated into one of the starting materials.[9][11][12]
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is the most common and convenient method for monitoring the progress of the reaction.[9][10]
-
TLC System: Use a suitable eluent system (e.g., dichloromethane/methanol or ethyl acetate/hexanes) that gives good separation between the starting material and the product.
-
Visualization: The spots on the TLC plate can be visualized under UV light (if the compounds are UV active) and/or by staining with a suitable reagent (e.g., potassium permanganate or iodine).
-
Interpretation: As the reaction progresses, the spot corresponding to the starting material (2-ethyl-1H-imidazole) should diminish, while the spot for the product (2-ethyl-1H-imidazole-5-carbaldehyde) should appear and intensify.
Q4: What are the key safety precautions to consider during this synthesis?
A4:
-
Phosphorus oxychloride (POCl₃): This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
N,N-dimethylformamide (DMF): DMF is a potential teratogen and should be handled with care, avoiding skin contact and inhalation.
-
Exothermic Reactions: The formation of the Vilsmeier reagent is exothermic and should be performed with adequate cooling to prevent a runaway reaction.
-
General Lab Safety: Always follow standard laboratory safety procedures.
III. Detailed Experimental Protocol
Synthesis of 2-Ethyl-1H-imidazole-5-carbaldehyde via Vilsmeier-Haack Reaction
Materials:
-
2-Ethyl-1H-imidazole
-
N,N-Dimethylformamide (DMF), anhydrous
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
Dichloromethane (DCM), anhydrous
-
Saturated sodium bicarbonate solution
-
Sodium sulfate, anhydrous
-
Ice
Procedure:
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0 °C in an ice-water bath. Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over a period of 30-60 minutes, ensuring the internal temperature does not exceed 5 °C.[5] After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The Vilsmeier reagent may appear as a colorless to pale-yellow solution or slurry.[13]
-
Reaction with 2-Ethyl-1H-imidazole: Dissolve 2-ethyl-1H-imidazole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C.
-
Reaction Progression: After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-60 °C. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete (typically 4-6 hours), cool the mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralization and Hydrolysis: Slowly add a saturated solution of sodium bicarbonate with vigorous stirring until the pH is neutral or slightly basic. This will hydrolyze the intermediate and precipitate the product.
-
Extraction: Extract the aqueous mixture with dichloromethane or ethyl acetate (3 x volume).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[10]
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) or by recrystallization.[1]
References
-
Poojary, B. (2017). One-Pot Synthesis of a New Imidazole-5-Carboxylic Acid Derivative via Heterocyclization Reaction. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Scheme 1. Synthesis of imidazole derivative Ethyl 2-(cyanomethyl). ResearchGate. Available at: [Link]
-
Unknown. (n.d.). Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst. Science and Education Publishing. Available at: [Link]
-
Unknown. (n.d.). Vilsmeier-Haack Reaction. NROChemistry. Available at: [Link]
-
Unknown. (n.d.). Vilsmeier-Haack Reaction. Chemistry Steps. Available at: [Link]
-
Unknown. (2019). Synthesis and Applications of 2‐Substituted Imidazole and Its Derivatives: A Review. Journal of Heterocyclic Chemistry. Available at: [Link]
-
Unknown. (n.d.). 2 - Organic Syntheses Procedure. Organic Syntheses. Available at: [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. DergiPark. Available at: [Link]
-
Unknown. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. Available at: [Link]
-
Orhan, E., Kose, M., Alkan, D., & Öztürk, L. (2019). Synthesis and Characterization of Some New 4-Methyl-5-Imidazole Carbaldehyde Derivatives. ResearchGate. Available at: [Link]
-
Unknown. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. PharmaTutor. Available at: [Link]
-
Unknown. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. PMC - PubMed Central. Available at: [Link]
-
Reddit. (2023). Vilsmeier-Haack formilation help. Available at: [Link]
-
Unknown. (2025). Polyfunctional Imidazoles: I. Synthesis of 1-Substituted 4-Chloro-1H-imidazole-5-carbaldehydes by Vilsmeier-Haack Reaction. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Imidazole synthesis. Available at: [Link]
-
MDPI. (2020). Synthesis of Imidazole-Based Medicinal Molecules Utilizing the van Leusen Imidazole Synthesis. Available at: [Link]
Sources
- 1. dergipark.org.tr [dergipark.org.tr]
- 2. researchgate.net [researchgate.net]
- 3. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of 2,4,5-Triphenyl Imidazole Derivatives Using Diethyl Ammonium Hydrogen Phosphate as Green, Fast and Reusable Catalyst [pubs.sciepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 13. reddit.com [reddit.com]
purification of 2-ethyl-1H-imidazole-5-carbaldehyde by column chromatography
Technical Support Center: Purification of 2-Ethyl-1H-imidazole-5-carbaldehyde
Ticket ID: #PUR-IMD-005 Subject: Resolution of streaking, low recovery, and co-elution issues during silica gel chromatography. Assigned Specialist: Senior Application Scientist, Separation Sciences.
Executive Summary
You are encountering difficulties purifying 2-ethyl-1H-imidazole-5-carbaldehyde (CAS: 83857-96-9 / 1009119-83-6). This compound presents a classic "dual-threat" in chromatography:
-
Basic Nitrogen: The imidazole ring interacts strongly with acidic silanols on silica gel, causing severe tailing (streaking).[1]
-
Reactive Aldehyde: The C5-formyl group is susceptible to oxidation (to carboxylic acid) if left on the column too long or exposed to air on active silica.[1]
This guide provides a self-validating protocol to overcome these issues, moving beyond standard "textbook" methods to field-proven industrial techniques.
Module 1: The "Gold Standard" Protocol
Do not use standard Hexane/Ethyl Acetate gradients without modification.[1] The amphoteric nature of the imidazole requires a basified polar system.
Mobile Phase Design
The recommended system is Dichloromethane (DCM) / Methanol (MeOH) with a basic modifier.[1]
| Component | Role | Recommended Ratio |
| DCM | Primary solvent; solubilizes the aromatic ring.[1] | 90% |
| MeOH | Polar modifier; elutes the polar aldehyde. | 2% |
| Triethylamine (TEA) | Critical Additive. Blocks acidic silanol sites on silica. | 1% (constant) |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Senior Scientist Note: If you cannot use TEA due to downstream sensitivity, use Ammonium Hydroxide (NH₄OH) . Shake the DCM/MeOH mixture with concentrated NH₄OH, separate the organic layer, and use that as your eluent. This "ammonia-saturated" mobile phase prevents streaking without leaving non-volatile amine residues.[1]
Sample Loading (The "Dry Load" Technique)
Direct liquid injection often fails because the compound is poorly soluble in non-polar starting eluents (like DCM/Hexane), leading to precipitation at the column head.
-
Dissolve crude material in a minimum amount of MeOH or DCM/MeOH .[1]
-
Add Celite 545 (1:2 ratio of sample to Celite) or Silica Gel.[1]
-
Evaporate to dryness on a rotavap until a free-flowing powder remains.
-
Load this powder on top of the packed column.[1]
Module 2: Troubleshooting & FAQs
Q1: My compound streaks across the entire column (Tailing). How do I fix this?
Diagnosis: Uncapped silanol groups (
-
Pre-treat the Silica: Before loading your sample, flush the column with 1% TEA in DCM (2 column volumes). This "neutralizes" the silica acidity.[1]
-
Maintain Modifier: Ensure TEA is present in every fraction of your gradient, not just the initial one.
Q2: I am seeing a new spot just below my product that wasn't there before. Is it decomposing?
Diagnosis: Likely oxidation.[1] The aldehyde is oxidizing to 2-ethyl-1H-imidazole-5-carboxylic acid on the active silica surface.[1] The Fix:
-
Speed Up: Increase flow rate. Do not let the compound sit on the column overnight.
-
Inert Atmosphere: If possible, flash with Nitrogen pressure rather than gravity.[1]
-
Alternative Stationary Phase: If degradation persists, switch to Neutral Alumina (Grade III), which is less acidic and less oxidizing than silica.
Q3: My product co-elutes with the alcohol precursor (2-ethyl-4-hydroxymethylimidazole).
Diagnosis: In DCM/MeOH, the polarity difference between the aldehyde and the alcohol is sometimes insufficient. The Fix: Change selectivity by introducing a pi-interacting solvent.[1]
-
System: Toluene / Ethanol / TEA (Gradient: 95:5
80:20).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
Why? Toluene interacts differently with the imidazole pi-system compared to DCM, often separating the aldehyde (less polar) from the alcohol (more polar) more effectively.
Module 3: Visual Workflows
Purification Logic Flow
This diagram outlines the decision-making process for selecting the correct method based on your crude mixture's profile.[1]
Caption: Logic flow for selecting the appropriate stationary phase and mobile phase modifier.
Troubleshooting Decision Tree
Use this tree when standard purification fails.
Caption: Troubleshooting matrix for low yield or poor purity.
Module 4: Experimental Protocol (Step-by-Step)
Objective: Isolate >98% pure aldehyde from crude reaction mixture.
-
Column Preparation:
-
Pack a glass column with Silica Gel 60 (230-400 mesh) .[1]
-
Slurry: Prepare the slurry using DCM containing 1% Triethylamine (TEA) .
-
Flush: Run 2 column volumes of DCM/1% TEA to equilibrate the pH of the silica.
-
-
Loading:
-
Elution Gradient:
-
Post-Column Workup:
-
Combine product fractions.
-
Crucial: To remove TEA, co-evaporate with Toluene (2x) or Ethanol.[1] If the product is solid, triturating with cold diethyl ether can remove residual TEA salts.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 573233, Ethyl 2-amino-1H-imidazole-5-carboxylate (Analogous Chemistry).[1] Retrieved January 31, 2026, from [Link]
-
Organic Syntheses. Synthesis of Imidazole-2-carboxaldehyde (Methodology applicable to 5-isomer). Org.[1][2][3] Synth. 1998, 9, 304. Retrieved from [Link]
-
Google Patents. Method for preparing 2-butyl-4-chloro-5-formylimidazole (Losartan Intermediate).[1] CN103214420A.[1] Retrieved from
-
Cheméo. Chemical Properties of 1H-Imidazole, 2-ethyl-. Retrieved from [Link][1]
Sources
Validation & Comparative
Comparative Analysis of the Catalytic Activity of 2-Alkylimidazole Derivatives in Epoxy Curing
Executive Summary
Imidazole derivatives represent a critical class of anionic initiators and catalytic curing agents for epoxy resins (thermosets). Their utility spans from electronic encapsulation to structural composites, driven by a unique balance of nucleophilicity and latency.
This guide provides a technical comparison of four distinct 2-alkylimidazole derivatives: 2-Methylimidazole (2MI) , 2-Ethyl-4-methylimidazole (2E4MI) , 2-Phenylimidazole (2PZ) , and 2-Undecylimidazole (C11Z) . We analyze their catalytic activity based on steric hindrance, electronic effects, and phase behavior, supported by experimental protocols for Differential Scanning Calorimetry (DSC).
Mechanistic Foundation: Structure-Activity Relationship
The catalytic efficiency of imidazoles is governed by the nucleophilicity of the pyridine-type nitrogen (N-3) and the acidity of the pyrrole-type nitrogen (N-1).
The Nucleophilic Attack
The curing mechanism initiates when the unshared electron pair on the N-3 atom attacks the oxirane ring of the epoxy resin. This forms a zwitterionic 1:1 adduct, which subsequently reacts with a second epoxy group to propagate the anionic polymerization chain.
The "Blocking" Effect (Latency)
The substituent at the C-2 position is the primary determinant of latency.
-
Inductive Effect: Alkyl groups (e.g., Methyl, Ethyl) are electron-donating, theoretically increasing the basicity of N-3.
-
Steric Hindrance: Bulky groups at C-2 physically obstruct the N-3 nitrogen from approaching the epoxide ring. This raises the activation energy (
) required to initiate the cure, effectively increasing the "onset temperature" and pot life.
Diagram 1: Imidazole-Catalyzed Epoxy Ring Opening
Caption: The reaction pathway showing the nucleophilic attack of the imidazole N-3 nitrogen on the epoxide, leading to anionic polymerization.
Comparative Analysis of Derivatives
The following analysis compares the derivatives based on reactivity profiles in a standard Diglycidyl Ether of Bisphenol A (DGEBA) resin system.
Summary of Physicochemical & Catalytic Properties
| Derivative | Abbr. | Physical State (RT) | Melting Point (°C) | Relative Reactivity | Latency (Pot Life) | Typical Onset Temp ( |
| 2-Methylimidazole | 2MI | Crystalline Solid | 142 - 145 | Very High | Low (< 8 hrs) | ~100 - 110°C |
| 2-Ethyl-4-methylimidazole | 2E4MI | Liquid / Viscous | < 25 (Eutectic) | High | Moderate | ~110 - 120°C |
| 2-Phenylimidazole | 2PZ | Crystalline Solid | 142 - 148 | Moderate | High (> 24 hrs) | ~140 - 150°C |
| 2-Undecylimidazole | C11Z | Waxy Solid | 72 - 76 | Low (Solid state) | Very High | ~120 - 130°C* |
*Note: C11Z latency is driven by its phase change; it is latent below its melting point but reacts rapidly once molten.
Detailed Technical Assessment
A. 2-Methylimidazole (2MI) [1][2][3][4]
-
Profile: The "workhorse" of the industry. The small methyl group provides minimal steric hindrance, allowing immediate and aggressive nucleophilic attack.
-
Performance: Exhibits the lowest activation energy (
). While it cures rapidly, it offers poor pot life in one-component systems, often requiring encapsulation or use as a blocking agent accelerator. -
Best For: Rapid cure systems, accelerators for anhydrides/dicyandiamide.
B. 2-Ethyl-4-methylimidazole (2E4MI) [1][3][4][5]
-
Profile: A liquid derivative (often a supercooled liquid mixture). The ethyl group at C-2 adds slight steric bulk compared to methyl, while the methyl at C-4 adds electron density.
-
Performance: Being liquid simplifies processing (no melting step required during mixing). It offers a "sweet spot" between the high reactivity of 2MI and the latency of 2PZ.
-
Best For: Filament winding, electronic potting where liquid handling is critical.
C. 2-Phenylimidazole (2PZ)
-
Profile: The phenyl ring at C-2 introduces significant steric bulk and electronic delocalization.
-
Performance: The steric hindrance shields the N-3 nitrogen, significantly delaying the onset of cure. Furthermore, the conjugation of the phenyl ring with the imidazole ring reduces the electron density on the nitrogen, lowering basicity.
-
Best For: Latent one-pot adhesives, high-temperature composites requiring long shelf life.[2]
D. 2-Undecylimidazole (C11Z)
-
Profile: Characterized by a long C-11 aliphatic chain.
-
Performance: This derivative exhibits "phase-transfer latency." At room temperature, the long chain promotes crystallization and immiscibility with the resin, preventing reaction. Upon reaching its melting point (~75°C), it solubilizes and cures rapidly.
-
Best For: Powder coatings, underfills requiring specific flow before cure.
Experimental Protocol: Kinetic Analysis via DSC
To objectively validate the catalytic activity of these derivatives, Differential Scanning Calorimetry (DSC) is the gold standard. This protocol ensures self-validating data by correlating heat flow with the degree of conversion.
Materials Preparation
-
Resin: DGEBA (Epoxy Equivalent Weight ~185-190 g/eq).
-
Stoichiometry: Imidazoles are catalytic; use 3 - 5 phr (parts per hundred resin) for comparison.
-
Mixing:
-
Liquids (2E4MI): Mix directly at room temperature.
-
Solids (2MI, 2PZ, C11Z): Grind to fine powder (<50 µm) and disperse, or dissolve in a minimal amount of solvent (e.g., methanol) which is then vacuum stripped (critical to prevent solvent effects).
-
DSC Method Workflow
-
Instrument: Heat-flux DSC (e.g., TA Instruments Q-series or PerkinElmer DSC).
-
Atmosphere: Nitrogen purge (50 mL/min).
-
Pan: Hermetically sealed aluminum pans (to prevent volatilization).
Experiment A: Dynamic Scan (Reactivity Screening)
-
Ramp: 25°C to 250°C at 10°C/min .
-
Output: Measure
(extrapolated onset), (peak exotherm), and (total heat of reaction).
Experiment B: Isothermal Scan (Kinetics)
-
Jump: Rapidly heat to target temperature (e.g., 120°C).
-
Hold: Maintain until heat flow returns to baseline.
-
Output: Conversion vs. Time curves.
Diagram 2: DSC Experimental Logic Flow
Caption: Workflow for characterizing imidazole reactivity using Dynamic and Isothermal DSC methodologies.
Data Interpretation & Causality
When analyzing the DSC thermograms generated by the protocol above, observe the following causal links:
-
Shift in
:-
2MI will show the lowest
(e.g., ~115°C). -
2PZ will show a significantly higher
(e.g., ~155°C). -
Causality: The 2-phenyl group sterically hinders the approach of the epoxide, requiring higher thermal energy (temperature) to overcome the activation barrier.
-
-
Shape of the Peak:
-
2E4MI often shows a broader peak due to its liquid nature facilitating diffusion earlier in the cure cycle compared to solid derivatives that must melt/dissolve first.
-
-
Glass Transition (
):-
Post-cure
analysis often reveals that 2PZ yields higher networks. -
Reasoning: The bulky phenyl group, once incorporated into the network (as the imidazole is not just a catalyst but an initiator that becomes an end-group), restricts chain mobility more than a methyl group.
-
References
-
Hamerton, I., et al. (2010). A comparison of some imidazoles in the curing of epoxy resin. Journal of Industrial and Engineering Chemistry.
-
Heise, M. S., & Martin, G. C. (1989). Curing mechanism and kinetics of epoxy resins with imidazole. Macromolecules.
-
Shikoku Chemicals Corp. (2023). CUREZOL™ Imidazole Curing Agents Technical Data.
-
Barton, J. M. (1985). The application of differential scanning calorimetry to the study of epoxy resin curing reactions. Advances in Polymer Science.
Sources
Validating the AT1 Receptor Antagonism of 2-Ethyl-1H-Imidazole-5-Carbaldehyde Derivatives: A Comparative Guide
Executive Summary & Pharmacological Context[1][2][3][4][5]
The 2-ethyl-1H-imidazole-5-carbaldehyde scaffold serves as a critical pharmacophore in the synthesis of non-peptide Angiotensin II Receptor Blockers (ARBs), or "sartans." While the aldehyde moiety itself is often a reactive intermediate (used to link the biphenyl-tetrazole tail or form Schiff bases), the imidazole core provides the essential hydrogen-bonding and steric fit required to occupy the orthosteric binding pocket of the Angiotensin II Type 1 Receptor (AT1R).
This guide outlines a rigorous validation framework for novel drug candidates derived from this scaffold. Unlike generic screening protocols, this workflow focuses on distinguishing insurmountable antagonism (a key feature of high-efficacy sartans like candesartan) from simple competitive inhibition, ensuring that new derivatives offer clinical superiority over first-generation options like Losartan.
Mechanism of Action (MoA): The Pharmacophore Hypothesis
The 2-ethyl-1H-imidazole-5-carbaldehyde core functions by mimicking the C-terminal histidine residue of Angiotensin II (AngII). For a derivative to be a viable drug candidate, it must disrupt the G
The Signaling Pathway
Upon binding, AngII stabilizes the AT1R in an active conformation, triggering the hydrolysis of PIP2 into IP3 and DAG. The MoA of imidazole-based drugs is to lock the receptor in an inactive state, preventing this cascade.
Figure 1: The Gq-coupled signaling cascade of the AT1 receptor.[1][2][3] Imidazole derivatives prevent the initial coupling of the Gq protein by occupying the orthosteric pocket.
Comparative Performance Metrics
To validate a new derivative, you must benchmark it against Losartan (the prototype) and Telmisartan (high affinity/lipophilicity).
| Metric | Losartan (Standard) | Novel Imidazole Derivative (Target) | Biological Significance |
| Binding Affinity ( | ~10-20 nM | < 1 nM | Lower |
| Insurmountability | Low (Surmountable) | High | Ability to depress maximal AngII response even at high agonist concentrations (slow dissociation). |
| Selectivity (AT1 vs AT2) | >10,000-fold | >10,000-fold | Prevents interference with the beneficial vasodilatory effects of the AT2 receptor. |
| Lipophilicity (LogP) | ~4.0 | 4.0 - 6.0 | Higher lipophilicity often correlates with better tissue penetration and longer half-life. |
Experimental Validation Protocols
Protocol A: Radioligand Binding Assay (The "Gold Standard")
Purpose: To determine the affinity (
Causality: We use
Step-by-Step Workflow:
-
Membrane Prep: Isolate membranes from HEK293 cells stably expressing human AT1R.
-
Incubation: Mix 50
g membrane protein with 0.2 nM -AngII and varying concentrations of the test drug ( to M). -
Equilibrium: Incubate for 90 minutes at 25°C. Note: Imidazole derivatives often have slow association rates; insufficient time yields false low affinity.
-
Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester to trap bound ligand.
-
Quantification: Count radioactivity (CPM) using a gamma counter.
-
Analysis: Plot % Specific Binding vs. Log[Drug]. Calculate
and convert to using the Cheng-Prusoff equation.
Protocol B: FLIPR Calcium Flux Assay (Functional Validation)
Purpose: To prove the molecule is an antagonist and not a partial agonist.
Causality: AT1R activation releases intracellular calcium. A true antagonist will blunt this spike. If the drug itself causes a spike, it is a partial agonist (failed candidate).
Step-by-Step Workflow:
-
Dye Loading: Load AT1R-expressing CHO cells with Fluo-4 AM (calcium-sensitive dye) for 45 minutes.
-
Pre-incubation: Add the test derivative (at
) to the cells and incubate for 15 minutes. -
Agonist Challenge: Inject AngII (
concentration) using the FLIPR (Fluorometric Imaging Plate Reader) system. -
Readout: Measure fluorescence intensity (excitation 488 nm, emission 525 nm) in real-time.
-
Success Criteria: The fluorescence trace should remain flat (baseline) compared to the vehicle control spike.
Validation Logic & Decision Tree
Use this logic flow to determine if your 2-ethyl-1H-imidazole-5-carbaldehyde derivative is ready for in vivo testing.
Figure 2: Decision matrix for validating imidazole-based ARB candidates. Only compounds with high affinity and zero intrinsic agonism proceed to insurmountability testing.
Synthesis of Findings
When publishing your comparison, ensure you address the "Sartans Paradox" : Why do some imidazole derivatives with lower affinity in vitro perform better in vivo?
-
Explanation: This is often due to the 2-ethyl group and the lipophilic tail (attached via the 5-carbaldehyde linker) interacting with the lipid bilayer, allowing the drug to access the receptor from within the membrane (membranotropic effect).
-
Recommendation: Always include a "Washout Assay" in your guide. Incubate cells with the drug, wash them thoroughly, and then challenge with AngII. If the blockade persists after washing, your derivative has "insurmountable" qualities, highly valued in hypertension management.
References
-
Carini, D. J., et al. (1991). Nonpeptide angiotensin II receptor antagonists: the discovery of a series of N-(biphenylmethyl)imidazoles as potent, orally active antihypertensives. Journal of Medicinal Chemistry.
-
Duncia, J. V., et al. (1990). The discovery of potent nonpeptide angiotensin II receptor antagonists: a new class of potent antihypertensives. Journal of Medicinal Chemistry.
-
Vanderheyden, P. M., et al. (2000). Distinction between surmountable and insurmountable selective AT1 receptor antagonists by use of CHO-K1 cells expressing human AT1 receptors. British Journal of Pharmacology.
-
Zhang, H., et al. (2015). Structure-Activity Relationships of Imidazole-Based Angiotensin II Type 1 Receptor Antagonists. Current Medicinal Chemistry.
Sources
Safety Operating Guide
2-ethyl-1H-imidazole-5-carbaldehyde proper disposal procedures
Topic: 2-ethyl-1H-imidazole-5-carbaldehyde Proper Disposal Procedures
Executive Summary: Operational Disposal Directive
Immediate Action Required: Treat 2-ethyl-1H-imidazole-5-carbaldehyde (CAS: 83902-00-5) as a Hazardous Chemical Waste . Do not dispose of via sink drains or municipal trash.
This compound, an alkyl-substituted imidazole aldehyde, presents acute toxicity (oral) and irritation risks.[1] Its disposal requires segregation from oxidizers and acids due to the reactivity of the aldehyde and imidazole functionalities, respectively. The authorized disposal route is high-temperature incineration via a licensed hazardous waste contractor.[1]
Chemical Profile & Hazard Characterization
Scientific Rationale: Accurate disposal begins with precise identification. This compound exhibits tautomerism; the 5-carbaldehyde and 4-carbaldehyde forms are chemically equivalent in solution.[1]
| Parameter | Technical Specification |
| Chemical Name | 2-ethyl-1H-imidazole-5-carbaldehyde |
| Synonyms | 2-ethyl-4-formylimidazole; 2-ethyl-1H-imidazole-4-carbaldehyde |
| CAS Number | 83902-00-5 |
| Molecular Formula | C₆H₈N₂O |
| Physical State | Solid (typically off-white to pale yellow powder) |
| Acidity/Basicity | Basic (Imidazole ring pKa ~7.0–7.8); Proton acceptor |
| Reactivity | Aldehyde: Susceptible to oxidation.[1][2][3][4][5] Imidazole: Incompatible with strong acids and acid chlorides.[6] |
| GHS Hazards | Warning H302: Harmful if swallowed.[2][3][7][8] H315: Causes skin irritation.[7][8][9] H319: Causes serious eye irritation.[8] |
Pre-Disposal: Segregation & Compatibility
Expert Insight: Improper segregation is the leading cause of waste container pressurization. The aldehyde group is a reducing agent, while the imidazole ring is basic.
-
Incompatibility Alert (Do NOT Mix With):
-
Strong Oxidizers: (e.g., Nitric acid, Peroxides, Permanganates).[1] Risk: Exothermic oxidation of the aldehyde group to carboxylic acid, potential fire.[1]
-
Strong Acids: (e.g., Hydrochloric acid, Sulfuric acid).[1] Risk: Exothermic salt formation.[1]
-
Acid Chlorides/Anhydrides: Risk: Vigorous acylation reactions.[1]
-
-
Authorized Waste Streams:
-
Stream A (Solid Waste): Pure compound, contaminated weighing boats, gloves, and paper towels.[1]
-
Stream B (Liquid Organic Waste): Solutions in Acetone, DMSO, Methanol, or Dichloromethane (DCM).[1]
-
Stream C (Aqueous Waste): Only if mixed with aqueous buffers (pH 5–9).[1] Do not mix with acidic aqueous waste (pH < 2).[1]
-
Operational Disposal Protocol
Trustworthiness: This protocol follows a "Cradle-to-Grave" tracking logic compliant with RCRA standards.[1]
Phase 1: Waste Accumulation
For Solid Waste (Pure Substance):
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or amber glass jar with a screw-top lid.[1]
-
Transfer: Transfer the solid carefully to avoid dust generation. If dust is visible, perform the transfer inside a chemical fume hood.
-
Labeling: Affix a hazardous waste tag immediately.
For Liquid Waste (Mother Liquors/Rinsates):
-
Solvent Compatibility: Ensure the solvent base (e.g., DCM, Methanol) is compatible with the waste drum (typically HDPE or Steel).[1]
-
pH Check: If the solution is aqueous, verify pH is between 5 and 9. If acidic, neutralize slowly with Sodium Bicarbonate before adding to the organic waste container to prevent heat generation.
-
Headspace: Leave at least 10% headspace in the container to allow for thermal expansion.
Phase 2: Final Disposal (Destruction)
-
Method: High-temperature incineration (Rotary Kiln).[1]
-
Rationale: The imidazole ring is thermally stable; simple landfilling is insufficient. Incineration at >1000°C ensures complete mineralization to CO₂, H₂O, and NOₓ (scrubbed).[1]
-
Vendor Handoff: Ensure the waste manifest lists the specific chemical name to alert the treatment facility of high nitrogen content.
Decision Logic: Waste Stream Workflow
Visualization: The following diagram illustrates the decision process for classifying and packaging waste containing this intermediate.
Figure 1: Decision tree for the segregation and packaging of 2-ethyl-1H-imidazole-5-carbaldehyde waste streams.
Emergency Spill Response
-
Small Spill (<10 g):
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.
-
Containment: Cover powder with a damp paper towel to prevent dust dispersion.
-
Cleanup: Wipe up carefully.[5][12] Clean the surface with a mild detergent solution (soap and water).[1] Do not use bleach (hypochlorite), as it may react with the imidazole nitrogen.[1]
-
Disposal: Place all cleanup materials into the Solid Waste stream (Stream A).
-
-
Large Spill (>10 g):
Regulatory Compliance (RCRA)
In the United States, this chemical is not a specifically listed P- or U-listed waste.[1][5] However, under the Resource Conservation and Recovery Act (RCRA) , the generator is responsible for determining hazard characteristics.[1]
-
Classification: Due to its oral toxicity (H302) and potential for irritation, it should be managed as Non-Regulated Chemical Waste (if non-ignitable/non-corrosive) or Hazardous Waste depending on state-specific regulations (e.g., California Title 22 often treats all such organic intermediates as hazardous).[1]
-
Best Practice: The pharmaceutical industry standard is to default to Hazardous Waste protocols to ensure incineration, preventing environmental leaching.
References
-
National Center for Biotechnology Information . (2025). PubChem Compound Summary for CID 11062377, 1-ethylimidazole-2-carbaldehyde (Structural Analog Data). Retrieved from [Link][1]
-
U.S. Environmental Protection Agency (EPA) . (2024).[1] Criteria for the Definition of Solid Waste and Solid and Hazardous Waste Exclusions. 40 CFR Part 261. Retrieved from [Link][1]
Sources
- 1. 2-Ethylimidazole | C5H8N2 | CID 66130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 1-ethyl-1H-imidazole-2-carbaldehyde | C6H8N2O | CID 11062377 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. faculty.washington.edu [faculty.washington.edu]
- 7. chemos.de [chemos.de]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. carlroth.com [carlroth.com]
- 11. carlroth.com [carlroth.com]
- 12. carlroth.com [carlroth.com]
- 13. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
